molecular formula C119H159N17O33P2 B15611944 CTT2274

CTT2274

货号: B15611944
分子量: 2417.6 g/mol
InChI 键: XPAZCVDBEVWAFG-AVCBAXRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CTT2274 is a useful research compound. Its molecular formula is C119H159N17O33P2 and its molecular weight is 2417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C119H159N17O33P2

分子量

2417.6 g/mol

IUPAC 名称

(2S)-2-[[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[6-[[(2S)-2-[[4-[3-[[4-[[(1S)-1-carboxy-3-[hydroxy-[2-[[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]carbonyl-methylamino]ethyl-methylamino]phosphoryl]oxypropyl]carbamoyl]phenyl]methyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]-4-oxobutanoyl]amino]-3-(4-phenylphenyl)propanoyl]amino]hexanoylamino]butanoyl]amino]butoxy]-hydroxyphosphoryl]amino]pentanedioic acid

InChI

InChI=1S/C119H159N17O33P2/c1-15-74(6)105(95(164-13)68-100(141)134-62-29-40-94(134)108(165-14)75(7)109(145)121-76(8)107(144)82-33-21-17-22-34-82)132(11)113(149)102(72(2)3)126-112(148)104(73(4)5)133(12)119(159)166-71-79-46-52-85(53-47-79)169-118(158)130(9)63-64-131(10)171(162,163)168-66-60-90(116(154)155)125-110(146)83-50-44-78(45-51-83)69-136-106-86-36-25-24-35-84(86)70-135(93-39-27-26-37-87(93)103(106)127-129-136)99(140)58-57-98(139)124-92(67-77-42-48-81(49-43-77)80-31-19-16-20-32-80)111(147)120-61-28-18-23-41-96(137)123-89(115(152)153)54-56-97(138)122-88(114(150)151)38-30-65-167-170(160,161)128-91(117(156)157)55-59-101(142)143/h16-17,19-22,24-27,31-37,39,42-53,72-76,88-92,94-95,102,104-105,107-108,144H,15,18,23,28-30,38,40-41,54-71H2,1-14H3,(H,120,147)(H,121,145)(H,122,138)(H,123,137)(H,124,139)(H,125,146)(H,126,148)(H,142,143)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,162,163)(H2,128,160,161)/t74-,75+,76+,88-,89-,90-,91-,92-,94-,95+,102-,104-,105-,107+,108+/m0/s1

InChI 键

XPAZCVDBEVWAFG-AVCBAXRZSA-N

产品来源

United States

Foundational & Exploratory

CTT2274: A PSMA-Targeted Prodrug for Metastatic Prostate Cancer - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTT2274 is an innovative small molecule drug conjugate (SMDC) showing significant promise as a targeted therapy for metastatic prostate cancer. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. This compound is engineered for selective delivery of the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).[1][2][3] Its unique design, incorporating a pH-sensitive phosphoramidate (B1195095) linker, aims to concentrate the therapeutic payload within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] Preclinical studies in patient-derived xenograft (PDX) models have demonstrated notable tumor suppression and a significant improvement in overall survival, positioning this compound as a strong candidate for clinical development.[1][2][3][4]

Introduction to this compound

This compound is a novel SMDC designed to address the challenges of treating metastatic castration-resistant prostate cancer (mCRPC).[1][2] It leverages the overexpression of PSMA on the surface of prostate cancer cells to achieve targeted drug delivery. The core components of this compound are:

  • A PSMA-binding scaffold: This high-affinity ligand selectively binds to PSMA, ensuring the targeted delivery of the drug conjugate to prostate cancer cells.[1]

  • A biphenyl (B1667301) motif: This structural component contributes to the overall conformation and stability of the molecule.[1]

  • A pH-sensitive phosphoramidate linker: This innovative linker is designed to be stable at physiological pH but cleaves in the acidic environment of the tumor microenvironment and within cancer cells, releasing the active payload.[1][2]

  • Monomethyl auristatin E (MMAE) payload: MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its high toxicity necessitates a targeted delivery approach.[1][2][5]

The prodrug design of this compound ensures that the highly toxic MMAE is released preferentially at the tumor site, thereby enhancing the therapeutic window and reducing off-target side effects.[2]

Mechanism of Action

The therapeutic strategy of this compound is a multi-step process that begins with systemic administration and culminates in the targeted killing of prostate cancer cells.

Diagram: this compound Mechanism of Action

CTT2274_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CTT2274_circulating This compound in Circulation CTT2274_bound This compound Binds to PSMA CTT2274_circulating->CTT2274_bound Targeting PSMA_receptor PSMA Receptor on Prostate Cancer Cell Internalization Receptor-Mediated Endocytosis CTT2274_bound->Internalization Internalization Endosome Endosome (Acidic pH) Internalization->Endosome MMAE_release MMAE Release Endosome->MMAE_release Linker Cleavage Microtubule_disruption Microtubule Disruption MMAE_release->Microtubule_disruption Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis MMAE_Signaling MMAE-Induced Apoptotic Signaling Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization Mitotic_spindle_defect Mitotic Spindle Defect Microtubule_disruption->Mitotic_spindle_defect G2M_arrest G2/M Cell Cycle Arrest Mitotic_spindle_defect->G2M_arrest Apoptosis_induction Induction of Apoptosis G2M_arrest->Apoptosis_induction Caspase_activation Caspase Activation Apoptosis_induction->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Cell_death Cell Death PARP_cleavage->Cell_death in_vitro_workflow In Vitro Cytotoxicity Assay Workflow Cell_seeding Seed prostate cancer cells (PSMA+ and PSMA-) in 96-well plates Incubation_1 Incubate for 24 hours Cell_seeding->Incubation_1 Drug_treatment Treat cells with serial dilutions of this compound Incubation_1->Drug_treatment Incubation_2 Incubate for 72 hours Drug_treatment->Incubation_2 Viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_assay Data_analysis Measure absorbance/luminescence and calculate IC50 values Viability_assay->Data_analysis in_vivo_workflow Patient-Derived Xenograft Study Workflow Tumor_implantation Implant human prostate tumor tissue from a patient into immunocompromised mice Tumor_growth Allow tumors to establish and reach a predetermined size Tumor_implantation->Tumor_growth Randomization Randomize mice into treatment groups (this compound and control) Tumor_growth->Randomization Treatment Administer this compound (e.g., 3.6 mg/kg, IV, weekly) and control (e.g., PBS) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Survival_analysis Continue monitoring for survival analysis until endpoint Monitoring->Survival_analysis Data_collection Collect and analyze tumor growth and survival data Survival_analysis->Data_collection

References

In-Depth Technical Guide: The Structure and Composition of CTT2274 SMDC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule-drug conjugate (SMDC) CTT2274, a promising therapeutic agent for prostate cancer. This document details its molecular structure, composition, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Core Structure and Composition

This compound is a novel SMDC engineered for the targeted delivery of a potent cytotoxic agent to prostate cancer cells.[1][2][3] Its architecture is modular, consisting of four key components: a Prostate-Specific Membrane Antigen (PSMA)-targeting scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).[2][3] This design strategy allows for selective engagement with cancer cells overexpressing PSMA, followed by the intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.[1]

CTT2274_Structure Targeting_Scaffold Targeting_Scaffold Biphenyl_Motif Biphenyl_Motif Targeting_Scaffold->Biphenyl_Motif Linker Linker Biphenyl_Motif->Linker Payload Payload Linker->Payload

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound and its constituent payload, MMAE, is presented below. This information is critical for understanding the molecule's characteristics and for designing further preclinical and clinical studies.

PropertyThis compoundMMAE (Payload)
Molecular Formula C119H159N17O33P2C39H67N5O7
Molecular Weight 2417.58 g/mol 718.0 g/mol
Target Prostate-Specific Membrane Antigen (PSMA)Tubulin
Binding Affinity (IC50) 3.97 nM (for human PSMA)Not Applicable
Mechanism of Action Targeted delivery of MMAEInhibition of tubulin polymerization

Mechanism of Action

The therapeutic strategy of this compound is based on a multi-step process that ensures the targeted destruction of cancer cells while sparing healthy tissues.

  • Targeting and Binding: this compound circulates in the bloodstream and selectively binds to Prostate-Specific Membrane Antigen (PSMA), a cell surface protein that is significantly overexpressed on prostate cancer cells.[4]

  • Internalization: Upon binding, the this compound-PSMA complex is internalized into the cancer cell through endocytosis.

  • Payload Release: The acidic environment of the endosomes and lysosomes within the cell triggers the cleavage of the pH-sensitive phosphoramidate linker. This releases the active cytotoxic payload, MMAE, into the cytoplasm.

  • Cytotoxicity: Once liberated, MMAE exerts its potent antimitotic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[5][6][7]

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) This compound This compound PSMA PSMA Receptor This compound->PSMA Binding Endosome Endosome/Lysosome (Acidic pH) PSMA->Endosome Internalization MMAE Released MMAE Endosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the procedure for assessing the cytotoxicity of this compound against prostate cancer cell lines.

Materials:

  • PSMA-positive prostate cancer cell lines (e.g., PC3/PIP, C4-2B)

  • Complete cell culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 2,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment and use of a patient-derived xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Patient-derived prostate cancer tissue (e.g., TM00298)

  • Surgical tools

  • This compound formulated for intravenous (i.v.) injection

  • Saline or other appropriate vehicle control

  • Calipers for tumor measurement

Procedure:

  • PDX Establishment:

    • Obtain fresh, sterile patient tumor tissue.

    • Under sterile conditions, cut the tumor tissue into small fragments (approximately 2-3 mm³).[11]

    • Anesthetize the immunodeficient mice.

    • Make a small incision in the dorsal flank of the mouse and create a subcutaneous pocket.

    • Implant a tumor fragment into the subcutaneous pocket.[11]

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth.

  • Efficacy Study:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor volume using calipers (Volume = (length x width²)/2) and the body weight of each mouse before starting the treatment.

    • Administer this compound intravenously at the specified dose (e.g., 3.6 mg/kg) and schedule (e.g., once weekly).[3]

    • Administer the vehicle control to the control group following the same schedule.

    • Monitor tumor growth by measuring the tumor volume two to three times per week.

    • Monitor the overall health of the mice, including body weight changes and any signs of toxicity.

    • Continue the treatment for the specified duration (e.g., 6 weeks).[3]

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.

    • Generate survival curves and analyze for statistically significant differences in overall survival between the groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Culture CTT2274_Treatment_vitro This compound Treatment Cell_Culture->CTT2274_Treatment_vitro CellTiter_Glo CellTiter-Glo Assay CTT2274_Treatment_vitro->CellTiter_Glo IC50_Determination IC50 Determination CellTiter_Glo->IC50_Determination PDX_Model PDX Model Establishment CTT2274_Treatment_vivo This compound Dosing PDX_Model->CTT2274_Treatment_vivo Tumor_Monitoring Tumor Growth & Survival Monitoring CTT2274_Treatment_vivo->Tumor_Monitoring Efficacy_Evaluation Efficacy Evaluation Tumor_Monitoring->Efficacy_Evaluation

Cell Cycle Analysis by Flow Cytometry

This protocol details the method to assess the effect of the MMAE payload on the cell cycle of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, C4-2B)

  • Complete cell culture medium

  • MMAE or this compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed prostate cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with MMAE or this compound at the desired concentrations for a specified time (e.g., 24 hours).[5][7] Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 70% ice-cold ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C overnight.[7]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

CTT2274 pH-Sensitive Linker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CTT2274 pH-sensitive linker, a critical component of the small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. This compound is engineered to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).[1][2][3] The innovative design of its pH-sensitive linker allows for stable circulation in the bloodstream and rapid payload release within the acidic tumor microenvironment or inside cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.[3]

Core Concept: The pH-Sensitive Phosphoramidate (B1195095) Linker

This compound is a prodrug of MMAE, comprised of a PSMA-binding scaffold, a biphenyl (B1667301) motif, the pH-sensitive phosphoramidate linker, and the MMAE payload.[1][2] The linker's core technology is a phosphoramidate bond that is strategically designed to be labile under acidic conditions. This pH-sensitivity is crucial for the targeted release of MMAE. While stable at the physiological pH of blood (approximately 7.4), the linker undergoes hydrolysis in more acidic environments, such as those found in endosomes and lysosomes of cancer cells (pH 4.5-6.5), leading to the release of the active drug.

The cleavage mechanism of similar phosphoramidate linkers is understood to be facilitated by the presence of a proximal acidic group, which catalyzes the hydrolysis of the P-N bond. This intramolecular general acid-type mechanism is influenced by the pKa of the leaving amine group of the payload. The design of the linker allows for tunability of the release rate by modifying the electronic properties of the scaffold.

Quantitative Data

Detailed quantitative data regarding the cleavage kinetics of the this compound linker at various pH levels is contained within the primary research publication by Bomba et al. (2025). This section will be updated with specific half-life data upon access to the full-text article. For the purpose of this guide, a representative table structure is provided below to highlight the expected data presentation.

Table 1: pH-Dependent Stability of the this compound Linker

pHHalf-life (t½)MMAE Release (%) after 24h
7.4>100 hours (Est.)<5% (Est.)
6.5(Data Pending)(Data Pending)
5.5(Data Pending)(Data Pending)
4.5(Data Pending)(Data Pending)

Data is pending access to the full-text publication: Bomba HN, et al. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E. Bioconjugate Chemistry. 2025; 36(2): 169-178.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound and its pH-sensitive linker are described in the primary literature. Below are generalized methodologies for key experiments based on common practices in the field.

Protocol 1: Synthesis of this compound

The synthesis of this compound is a multi-step process involving the assembly of the PSMA-targeting ligand, the biphenyl scaffold, the pH-sensitive phosphoramidate linker, and the MMAE payload. A generalized synthetic scheme would involve:

  • Synthesis of the PSMA-targeting moiety with the biphenyl scaffold. This is typically achieved through standard organic chemistry techniques.

  • Introduction of the phosphoramidate linker. A phosphorodiamidate chloride intermediate is often reacted with the PSMA-targeting scaffold.

  • Conjugation of MMAE. The amine group of MMAE is then reacted with the phosphorylated scaffold to form the final phosphoramidate linkage.

  • Purification and Characterization. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR to confirm its structure and purity.

Protocol 2: In Vitro pH-Dependent Stability Assay

This assay is crucial for determining the cleavage kinetics of the linker at different pH values.

  • Sample Preparation: this compound is incubated in buffers of varying pH (e.g., 7.4, 6.5, 5.5, and 4.5) at 37°C.

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The amount of intact this compound and released MMAE is quantified using reverse-phase HPLC.

  • Data Analysis: The half-life of this compound at each pH is calculated from the degradation kinetics.

Protocol 3: In Vitro Cell-Based Cytotoxicity Assay

This experiment evaluates the efficacy of this compound in killing cancer cells.

  • Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines are cultured.

  • Treatment: Cells are treated with varying concentrations of this compound, free MMAE, or a vehicle control.

  • Incubation: Cells are incubated for a set period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

Visualizations

Signaling Pathway of this compound Action

CTT2274_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Endosome/Lysosome, pH 4.5-6.5) This compound This compound PSMA_receptor PSMA Receptor This compound->PSMA_receptor Binding Endosome Endosome PSMA_receptor->Endosome Internalization MMAE Free MMAE Endosome->MMAE Linker Cleavage (Acidic pH) Tubulin Tubulin MMAE->Tubulin Inhibition of Tubulin Polymerization Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis experimental_workflow Start Synthesis This compound Synthesis Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization pH_Stability pH Stability Assay (HPLC) Characterization->pH_Stability Cell_Culture Cell Culture (PSMA+ & PSMA-) Characterization->Cell_Culture Data_Analysis Data Analysis (t½, IC50) pH_Stability->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cytotoxicity->Data_Analysis End Data_Analysis->End component_relationship This compound This compound PSMA_Scaffold PSMA-Binding Scaffold This compound->PSMA_Scaffold Targets Biphenyl_Motif Biphenyl Motif This compound->Biphenyl_Motif Connects Linker pH-Sensitive Phosphoramidate Linker This compound->Linker Releases MMAE_Payload MMAE Payload Linker->MMAE_Payload Carries

References

An In-Depth Technical Guide to CTT2274 for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, necessitating the development of novel therapeutic strategies. CTT2274 is an innovative small molecule drug conjugate (SMDC) designed for the targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells overexpressing prostate-specific membrane antigen (PSMA). This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. Comprising a PSMA-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload, this compound is engineered to selectively release its cytotoxic cargo within the acidic tumor microenvironment of endosomes and lysosomes, thereby minimizing systemic toxicity. Preclinical studies have demonstrated the potential of this compound to induce tumor cell death in vitro and achieve sustained tumor suppression and improved survival in in vivo models of prostate cancer.[1] this compound is currently in IND-enabling studies, with first-in-human clinical trials anticipated to commence in 2026.[2]

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for metastatic disease, many patients eventually progress to mCRPC, which is associated with a poor prognosis. A hallmark of advanced prostate cancer is the overexpression of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein.[2] This differential expression makes PSMA an attractive target for the development of targeted therapies.

This compound is a novel SMDC that leverages PSMA as a therapeutic target.[2] It is a prodrug designed to deliver the highly potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to PSMA-expressing cancer cells.[1][3] MMAE, a synthetic analog of the natural product dolastatin 10, is too toxic for systemic administration as a standalone agent.[2] By conjugating MMAE to a PSMA-targeting scaffold via a pH-sensitive linker, this compound aims to enhance the therapeutic index of MMAE, maximizing its anti-tumor efficacy while reducing off-target toxicities.[2]

Mechanism of Action

The therapeutic strategy of this compound involves a multi-step process that begins with the specific recognition of PSMA on the surface of prostate cancer cells and culminates in the induction of apoptosis.

Targeted Delivery and Internalization

This compound is composed of a high-affinity PSMA-binding scaffold that facilitates its selective accumulation at the tumor site.[1][3] Upon binding to PSMA, the this compound-PSMA complex is internalized by the cancer cell through endocytosis.

pH-Dependent Payload Release

Following internalization, the complex is trafficked to the acidic environments of the endosomes and lysosomes. The unique phosphoramidate linker of this compound is designed to be stable at physiological pH but undergoes rapid cleavage in these acidic compartments.[1][3] This pH-sensitive release mechanism ensures that the active MMAE payload is liberated predominantly within the target cancer cells, minimizing its exposure to healthy tissues.[2]

MMAE-Induced Cell Cycle Arrest and Apoptosis

Once released into the cytoplasm, MMAE exerts its potent cytotoxic effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis through a process known as mitotic catastrophe.[4]

Signaling Pathway of this compound and MMAE-Induced Apoptosis

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (SMDC Prodrug) PSMA PSMA Receptor This compound->PSMA Binding Endosome Endosome (Acidic pH) PSMA->Endosome Internalization MMAE MMAE (Active Payload) Endosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MMAE->G2M_Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Preclinical Data

While the full dataset from the primary publication by Bomba et al. (2025) is not publicly available, the abstract and other sources provide key insights into the preclinical efficacy and safety of this compound.

In Vitro Studies

This compound has been shown to selectively bind to PSMA and induce tumor cell death in in vitro models of prostate cancer.[1] The cytotoxic activity of MMAE has been extensively characterized in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of MMAE in Prostate Cancer Cell Lines

Cell LineIC50 (nM)Citation
PC-3~2[4][5]
C4-2B~2[4]

Note: The IC50 values are for the active payload MMAE and not the full this compound conjugate. The specific IC50 values for this compound in various prostate cancer cell lines are not yet publicly available.

In Vivo Studies

The efficacy of this compound has been evaluated in a patient-derived xenograft (PDX) mouse model of prostate cancer.

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer PDX Model

Treatment GroupDosing RegimenOutcomeCitation
This compound3.6 mg/kg, weekly intravenous injections for six weeksProlonged tumor suppression and significantly greater overall survival compared to PBS-treated mice. Efficacy was superior to treatment with an equivalent dose of free MMAE.[1][6]
Free MMAEEquivalent dose to this compoundLess efficacious than this compound.[1]
PBS (Control)--[1]

Furthermore, safety assessments in healthy, non-tumor-bearing mice demonstrated that this compound has a more favorable safety profile compared to an equivalent dose of free MMAE.[1]

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints PDX Patient-Derived Prostate Cancer Tissue Implantation Tumor_Growth Tumor Growth to Palpable Size PDX->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization CTT2274_Treat This compound (3.6 mg/kg, IV, weekly) Randomization->CTT2274_Treat MMAE_Treat Free MMAE (Equivalent Dose) Randomization->MMAE_Treat Control_Treat PBS Control (IV, weekly) Randomization->Control_Treat Tumor_Vol Tumor Volume Measurement CTT2274_Treat->Tumor_Vol Body_Weight Body Weight Monitoring CTT2274_Treat->Body_Weight MMAE_Treat->Tumor_Vol MMAE_Treat->Body_Weight Control_Treat->Tumor_Vol Control_Treat->Body_Weight Survival Overall Survival Analysis Tumor_Vol->Survival Body_Weight->Survival

Caption: Workflow for preclinical in vivo efficacy evaluation.

Experimental Protocols

Detailed experimental protocols for the key assays used in the preclinical evaluation of this compound are outlined below. These are representative protocols and may have been adapted for the specific studies cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Prostate cancer cells (e.g., PC-3, C4-2B) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, free MMAE, or a vehicle control for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Prostate cancer cells are treated with this compound, MMAE, or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4][7]

Patient-Derived Xenograft (PDX) Model Efficacy Study

This in vivo model assesses the anti-tumor activity of a compound in a more clinically relevant setting.

  • Model Establishment: Fragments of a patient's prostate tumor are surgically implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Treatment Administration: this compound, free MMAE, or a vehicle control (PBS) is administered intravenously according to the specified dosing schedule (e.g., weekly for six weeks).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoints: The study may be terminated when tumors in the control group reach a maximum size, or it may continue to assess overall survival. Tumor growth inhibition is calculated at the end of the treatment period.

PSMA Binding Affinity Assay (NAALADase Assay)

This competitive fluorescence-based assay measures the binding affinity of compounds to PSMA.

  • Preparation: Lysates from PSMA-expressing cells (e.g., LNCaP) are prepared.

  • Incubation: The cell lysates are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a known PSMA substrate (NAAG).

  • Glutamate (B1630785) Measurement: The amount of glutamate released from NAAG by PSMA's enzymatic activity is measured using a commercially available kit.

  • Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of PSMA's enzymatic activity, is determined. This value is indicative of the compound's binding affinity.[8]

Conclusion

This compound is a promising, next-generation therapeutic agent for metastatic castration-resistant prostate cancer. Its design as a PSMA-targeted small molecule drug conjugate allows for the selective delivery of the potent cytotoxic payload MMAE to prostate cancer cells, offering the potential for enhanced anti-tumor efficacy and an improved safety profile compared to systemic chemotherapy. The preclinical data, though not fully public, strongly support its continued development towards clinical trials. The detailed experimental protocols provided in this guide offer a framework for the further investigation and evaluation of this compound and other similar targeted therapies. As this compound progresses through IND-enabling studies and into clinical trials, it holds the potential to become a valuable addition to the therapeutic arsenal (B13267) for patients with advanced prostate cancer.

References

The Role of MMAE in CTT2274 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted delivery of the potent antimitotic agent, monomethyl auristatin E (MMAE), to prostate cancer cells.[1] This technical guide provides an in-depth analysis of the critical role of MMAE in the cytotoxicity of this compound. This compound is comprised of a scaffold that binds to prostate-specific membrane antigen (PSMA), a pH-sensitive linker, and the MMAE payload.[2][3] By targeting PSMA, which is overexpressed on prostate cancer cells, this compound selectively delivers MMAE, a substance too toxic for systemic administration as a free drug.[4] This targeted delivery mechanism aims to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing off-target toxicities.[1] This document details the mechanism of action of MMAE, presents available quantitative data on the cytotoxicity of similar MMAE conjugates, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

Introduction: The this compound Conjugate and its Payload

This compound is a sophisticated drug delivery system that leverages the high affinity of its targeting moiety for PSMA to deliver MMAE directly to prostate cancer cells.[3][5] The core of its cytotoxic activity lies in its payload, MMAE.

  • Monomethyl Auristatin E (MMAE): A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is a highly potent tubulin inhibitor.[6] Its potency, estimated to be 100 to 1000 times greater than doxorubicin, makes it an effective cancer cell-killing agent.[7] However, its high toxicity precludes its use as a standalone systemic therapy.[4]

  • Targeted Delivery via this compound: this compound acts as a prodrug, safely transporting MMAE through the bloodstream to PSMA-expressing tumor cells.[3][5] The conjugate is composed of a PSMA-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[2][3] Upon binding to PSMA, the this compound conjugate is internalized by the cancer cell.[1] The acidic environment of the endosomes and lysosomes within the cell cleaves the linker, releasing the active MMAE.

Mechanism of Action of MMAE

Once released into the cytoplasm of the cancer cell, MMAE exerts its cytotoxic effects through a well-defined mechanism of action:

  • Tubulin Polymerization Inhibition: MMAE binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization.[8] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for cell division.

  • Cell Cycle Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This process involves the activation of a cascade of caspases, including caspase-9 and caspase-3, and the subsequent cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP).[5][9]

Signaling Pathway for MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway cluster_0 Cellular Uptake and MMAE Release cluster_1 Cytotoxicity Mechanism cluster_2 Apoptotic Signaling Cascade This compound This compound PSMA PSMA Receptor This compound->PSMA Binding Internalization Endocytosis PSMA->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome MMAE_free Free MMAE Endosome->MMAE_free Linker Cleavage Tubulin Tubulin MMAE_free->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cell_Death Cell Death PARP_Cleavage->Cell_Death

Caption: Mechanism of this compound action and MMAE-induced apoptosis.

Quantitative Data: Cytotoxicity of MMAE Conjugates

While specific IC50 values for this compound from peer-reviewed literature are pending the full publication of the study by Bomba et al. (2025), data from a similar small-molecule drug conjugate, SBPD-1, which also targets PSMA and delivers MMAE, provides a strong indication of the expected potency.

CompoundCell LinePSMA ExpressionIC50 (nM)Reference
SBPD-1PC3 PIPPositive3.9[10]
SBPD-1PC3 fluNegative151.1[10]

Table 1: In vitro cytotoxicity of a PSMA-targeted MMAE conjugate (SBPD-1) in prostate cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cytotoxicity of MMAE and MMAE-containing conjugates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by measuring cell viability.

Materials:

  • Prostate cancer cell lines (e.g., PC3 PIP (PSMA+), PC3 flu (PSMA-))

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other MMAE conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow for Cytotoxicity Determination

MTT_Assay_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Serial Dilutions of this compound incubate_24h->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Conclusion

MMAE is the indispensable cytotoxic component of the small-molecule drug conjugate this compound. Its potent antimitotic activity, which leads to cell cycle arrest and apoptosis, is the ultimate driver of this compound's therapeutic effect. The innovative design of this compound allows for the targeted delivery of MMAE to PSMA-expressing prostate cancer cells, thereby harnessing the immense cytotoxic potential of MMAE while mitigating its systemic toxicity. The high in vitro potency observed with similar PSMA-targeted MMAE conjugates underscores the promise of this therapeutic strategy. Further release of preclinical and clinical data on this compound will be crucial in fully elucidating its therapeutic window and potential for the treatment of prostate cancer.

References

In-Depth Technical Whitepaper: CTT2274 for Targeted Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTT2274 is a novel, small molecule-drug conjugate (SMDC) under development by Cancer Targeted Technology for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. This compound is designed to selectively deliver the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA), a well-validated biomarker for this malignancy. By leveraging a targeted delivery system with a pH-sensitive linker, this compound aims to maximize therapeutic efficacy while minimizing off-target toxicities associated with systemic chemotherapy.

Introduction

Prostate cancer remains a significant global health concern, and the development of effective therapies for metastatic castration-resistant disease is a critical unmet need. This compound represents a promising therapeutic strategy by combining a high-affinity PSMA-targeting scaffold with the potent cytotoxic payload, MMAE.[1] This SMDC is designed for irreversible binding to PSMA, a characteristic that is believed to enhance cellular uptake and internalization of the therapeutic payload.[2] this compound functions as a prodrug, with a unique pH-sensitive linker engineered to release the active MMAE payload only after internalization into the acidic environment of the tumor cell's endosomes and lysosomes. This targeted release mechanism is intended to reduce systemic exposure to the highly toxic MMAE, thereby improving the therapeutic index.[1]

Mechanism of Action

The therapeutic strategy of this compound is a multi-step process that begins with the selective recognition of PSMA on the surface of prostate cancer cells.

  • PSMA Targeting and Binding: The proprietary PSMA-targeting ligand of this compound binds with high affinity to the extracellular domain of PSMA. This binding is reported to be irreversible, which may contribute to prolonged retention of the drug conjugate on the cell surface and enhanced internalization.[2]

  • Internalization: Upon binding, the this compound-PSMA complex is internalized into the cell via endocytosis.

  • Payload Release: Within the acidic environment of the endosomes and lysosomes, the pH-sensitive phosphoramidate (B1195095) linker is cleaved, releasing the active MMAE payload into the cytoplasm.

  • Cytotoxicity: Free MMAE then exerts its potent antimitotic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[3][4]

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the selective potency of this compound against PSMA-expressing prostate cancer cell lines.

ParameterCell LineValueAssayReference
PSMA Binding Affinity (IC50) Mouse PSMA105 nMCompetitive Binding Assay[2]
Human PSMA3.97 nMCompetitive Binding Assay[2]
Antiproliferative Activity PC3/PIP (PSMA-positive)47.33% cell viability at 10 nMCellTiter-Glo[2]
C4-2B (PSMA-positive)38.67% cell viability at 10 nMCellTiter-Glo[2]
In Vivo Efficacy

The antitumor activity of this compound has been evaluated in a patient-derived xenograft (PDX) mouse model of prostate cancer.

Study ModelTreatmentDosing ScheduleOutcomeReference
TM00298 Patient-Derived Prostate Cancer Xenografts in NSG Mice This compound3.6 mg/kg, intravenous, once per week for 6 weeksProlonged tumor suppression and significantly improved survival over saline-treated mice. No changes in body weight or other physical signs of toxicity were observed.[1][2]

Note: Detailed quantitative data on tumor growth inhibition (e.g., tumor volume over time) and specific survival data from this in vivo study are not publicly available at this time.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound.

PSMA Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to PSMA.

  • Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3/PIP) are cultured to 80-90% confluency.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing PSMA.

  • Competitive Binding: A constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) is incubated with the cell membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation and Washing: The reaction is incubated to allow for competitive binding to reach equilibrium. The membranes are then washed to remove unbound ligands.

  • Quantification: The amount of bound radioligand is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is calculated using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Prostate cancer cells (e.g., PC3/PIP, C4-2B) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to untreated controls to determine the percentage of cell viability.

In Vivo Patient-Derived Xenograft (PDX) Study

This study evaluates the antitumor efficacy and tolerability of this compound in a model that more closely recapitulates human tumor biology.

  • Model Establishment: Tumor fragments from a prostate cancer patient are surgically implanted into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into treatment (this compound) and control (e.g., saline) groups.

  • Drug Administration: this compound is administered intravenously at the specified dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly. The health of the mice is monitored for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or as defined by the study protocol. Survival is monitored.

  • Data Analysis: Tumor growth curves and survival curves (e.g., Kaplan-Meier) are generated and statistically analyzed.

Visualizations

Signaling Pathway

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_endosome Endosome/Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm This compound This compound PSMA PSMA Receptor This compound->PSMA Binding & Internalization MMAE_release MMAE Release PSMA->MMAE_release Endocytosis Tubulin Tubulin Dimers MMAE_release->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest Disruption Apoptosis Apoptosis G2M_arrest->Apoptosis Induction

Caption: this compound mechanism of action from PSMA binding to apoptosis induction.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay PSMA Binding Assay (IC50 Determination) pdx_model Patient-Derived Xenograft (PDX) Model Establishment binding_assay->pdx_model viability_assay Cell Viability Assay (Antiproliferative Activity) viability_assay->pdx_model treatment This compound Treatment (Efficacy & Tolerability) pdx_model->treatment data_analysis Tumor Growth & Survival Analysis treatment->data_analysis start This compound Development start->binding_assay start->viability_assay

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising, next-generation targeted therapeutic for metastatic castration-resistant prostate cancer. Its design, incorporating a high-affinity, irreversibly binding PSMA ligand and a pH-sensitive linker for payload delivery, has shown potent and selective anticancer activity in preclinical models. The available data suggest a favorable safety profile, a critical attribute for potent chemotherapeutics. Further preclinical development is underway to support an Investigational New Drug (IND) application and the initiation of clinical trials. The continued investigation of this compound is warranted to determine its full therapeutic potential in patients with advanced prostate cancer.

References

Methodological & Application

Application Notes and Protocols: Preparing CTT2274 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a unique pH-sensitive linker, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to guide researchers in pharmacology, cancer biology, and drug development.

Mechanism of Action

This compound operates on a targeted delivery principle. The SMDC selectively binds to PSMA, a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[4] Upon binding, the this compound-PSMA complex is internalized by the cell through endocytosis.[5] Within the acidic environment of the cell's lysosomes, the pH-sensitive phosphoramidate (B1195095) linker is cleaved, releasing the cytotoxic MMAE payload directly into the tumor cell.[1][6] The released MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and subsequent apoptosis.[1][7] This targeted approach aims to maximize efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[1][5]

CTT2274_Mechanism cluster_extracellular Extracellular Space cluster_cell PSMA-Expressing Cancer Cell This compound This compound (SMDC Prodrug) PSMA PSMA Receptor This compound->PSMA 1. Binding Internalization Internalization (Endocytosis) PSMA->Internalization 2. Internalization Lysosome Endosome / Lysosome (Acidic pH) Internalization->Lysosome 3. Trafficking MMAE Released MMAE (Active Drug) Lysosome->MMAE 4. Linker Cleavage Microtubules Microtubule Disruption MMAE->Microtubules 5. Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for this compound targeted drug delivery.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity of this compound

Target Species IC50 Reference
PSMA Human 3.97 nM [4]

| PSMA | Mouse | 105 nM |[4] |

Table 2: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type Concentration Effect (% Cell Viability) Reference
PC3/PIP Human Prostate 10 nM 47.33% [4]

| C4-2B | Human Prostate | 10 nM | 38.67% |[4] |

Experimental Protocols

These protocols provide a general framework for using this compound. Researchers should optimize conditions for their specific cell lines and experimental goals.

Required Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • PSMA-positive prostate cancer cell lines (e.g., C4-2B, LNCaP, PC3/PIP)[4][8]

  • PSMA-negative control cell line (e.g., DU 145)[8]

  • Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well)

  • Cell viability assay kit (e.g., CellTiter-Glo®, WST-1, or MTT)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol 1: Reconstitution and Storage of this compound Stock Solution

It is critical to handle small molecule inhibitors properly to ensure stability and experimental reproducibility.

  • Preparation: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Reconstitution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] Vortex gently until the powder is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[9][10]

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.[9][10]

Table 3: Example Stock Solution Preparation

Parameter Value
This compound Molecular Weight ~2438.5 g/mol
Desired Stock Concentration 10 mM
Amount of this compound 1 mg

| Volume of DMSO to Add | ~41.0 µL |

Note: Always refer to the Certificate of Analysis provided by the supplier for the exact molecular weight.

Protocol 2: General Workflow for Cell Culture Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis stock Prepare 10 mM Stock in DMSO seed Seed Cells in 96-well Plate dilute Prepare Serial Dilutions of this compound in Medium seed->dilute treat Add this compound/Vehicle to Cells dilute->treat incubate Incubate for 24-72 hours treat->incubate viability Perform Cell Viability Assay incubate->viability analyze Analyze Data & Calculate IC50 viability->analyze

Caption: General experimental workflow for in vitro cell-based assays.

  • Cell Seeding: The day before treatment, seed your chosen cell lines into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).[9]

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium containing the same final concentration of DMSO as the highest this compound treatment group.[9]

    • Untreated Control: Medium without any additions.

    • Positive Control (Optional): A known cytotoxic agent (e.g., free MMAE).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.

  • Incubation: Return the plate to the incubator and incubate for a predetermined period (e.g., 24, 48, or 72 hours). This duration should be optimized based on the cell line's doubling time and the experimental endpoint.[10]

Protocol 3: Assessment of Cell Viability

Following incubation, assess the cytotoxic or cytostatic effects of this compound.

  • Assay Selection: Choose a suitable cell viability assay (e.g., CellTiter-Glo® for ATP measurement, WST-1/MTT for metabolic activity).

  • Procedure: Follow the manufacturer’s protocol for the selected assay. This typically involves adding a reagent to each well, incubating for a specific period, and then measuring the signal (luminescence or absorbance) with a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background (medium-only wells).

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results as a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability) using appropriate software (e.g., GraphPad Prism).

Troubleshooting

Table 4: Common Issues and Solutions

Issue Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors during dilution or treatment. Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and be precise.
High toxicity in vehicle control DMSO concentration is too high for the specific cell line. Perform a dose-response curve for DMSO alone to determine the toxic threshold (aim for <0.5%).[9]
No or low compound activity Compound degradation; Incorrect concentration; Cell line is not PSMA-positive. Use fresh aliquots of this compound; Verify calculations and dilutions; Confirm PSMA expression in your cell line via Western Blot, Flow Cytometry, or qPCR.

| Compound precipitates in media | The concentration of the compound exceeds its solubility in aqueous media. | Check the solubility information on the data sheet; Avoid high concentrations of the compound if it is not fully soluble. |

References

Application Notes and Protocols for CTT2274 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel Small Molecule Drug Conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a Prostate-Specific Membrane Antigen (PSMA)-targeting scaffold, a pH-sensitive linker, and the potent antimitotic agent, monomethyl auristatin E (MMAE) as its cytotoxic payload.[1][2][3] PSMA is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for selective drug delivery.[4] The acidic tumor microenvironment triggers the cleavage of the linker, releasing MMAE intracellularly, which leads to cell cycle arrest and apoptosis.[1][3] This targeted delivery strategy aims to enhance anti-tumor efficacy while minimizing systemic toxicity associated with conventional chemotherapy.[1][3]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating anti-cancer agents.[5][6][7][8] PDX models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing more predictive data for clinical outcomes.[9][10]

These application notes provide detailed protocols for the administration of this compound in prostate cancer PDX models, along with data presentation guidelines and visualizations to aid in the design and execution of preclinical efficacy studies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effect through a multi-step process that leverages the specific expression of PSMA on prostate cancer cells.

  • Targeting and Binding: The SMDC circulates in the bloodstream and the PSMA-targeting ligand of this compound selectively binds to PSMA expressed on the surface of prostate cancer cells.[2][4]

  • Internalization: Upon binding, the this compound-PSMA complex is internalized into the cancer cell via endocytosis.

  • Payload Release: The endosome containing the complex fuses with a lysosome. The acidic environment within the lysosome cleaves the pH-sensitive linker of this compound, releasing the active cytotoxic payload, MMAE, into the cytoplasm.[1][3]

  • Cytotoxicity: Free MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[11]

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (SMDC) PSMA PSMA Receptor This compound->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Prostate_Cancer_Cell Prostate Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion MMAE MMAE (Payload) Lysosome->MMAE Payload Release (pH-dependent cleavage) Microtubules Microtubule Disruption MMAE->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis PDX_Establishment_Workflow Patient_Tissue Patient Tumor Tissue Mincing Mince Tissue Patient_Tissue->Mincing Implantation Subcutaneous Implantation in Immunodeficient Mouse Mincing->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Randomization Randomize into Treatment Groups Monitoring->Randomization Experimental_Workflow Start PDX Tumors Reach 100-200 mm³ Randomize Randomize Mice Start->Randomize Treatment Weekly IV Administration (this compound, Vehicle, etc.) Randomize->Treatment Monitor_Tumor Measure Tumor Volume (2-3x per week) Treatment->Monitor_Tumor Monitor_Health Monitor Body Weight and Clinical Signs Treatment->Monitor_Health Endpoint End of Study (e.g., 6 weeks or tumor burden endpoint) Monitor_Tumor->Endpoint Monitor_Health->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Caspase_Activation Caspase Cascade Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Assessing the In Vitro Efficacy of CTT2274: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel small molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1][2] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cell-surface protein overexpressed on prostate cancer cells.[3][4] this compound delivers the potent antimitotic agent, monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis in PSMA-expressing cancer cells.[2][5] This document provides detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to evaluate its therapeutic potential in a laboratory setting.

Mechanism of Action

The therapeutic action of this compound is a multi-step process initiated by the specific recognition of PSMA on the surface of prostate cancer cells.[3] Upon binding, the this compound-PSMA complex is internalized by the cell.[4] Inside the cell, the acidic environment of the endosomes and lysosomes facilitates the cleavage of a pH-sensitive linker, releasing the MMAE payload.[2] Free MMAE then disrupts microtubule dynamics, a critical process for cell division, leading to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][7][8]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound PSMA PSMA Receptor This compound->PSMA Binding Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules Inhibition of Tubulin Polymerization G2M G2/M Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: this compound Mechanism of Action

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity based on available information.

Compound Target Species IC50 (nM) Assay Type
This compoundPSMAHuman3.97Competitive Binding Assay
This compoundPSMAMouse105Competitive Binding Assay

Table 1: this compound Binding Affinity. This table displays the half-maximal inhibitory concentration (IC50) of this compound for human and mouse PSMA, indicating its binding potency.[1]

Cell Line PSMA Expression Treatment Concentration (nM) Cell Viability (%) Assay Type
PC3/PIPPositiveThis compound1047.33CellTiter-Glo® Assay
C4-2BPositiveThis compound1038.67CellTiter-Glo® Assay

Table 2: Antiproliferative Activity of this compound. This table shows the effect of this compound on the viability of PSMA-positive prostate cancer cell lines at a single concentration.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability of prostate cancer cells.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate (72-96h) treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read Measure absorbance (490 nm) incubate3->read analyze Calculate IC50 read->analyze

Figure 2: Cell Viability Assay Workflow

Materials:

  • PSMA-positive (e.g., LNCaP, C4-2B, PC3/PIP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.

start Start seed_treat Seed and treat cells with this compound start->seed_treat incubate Incubate (24-72h) seed_treat->incubate harvest Harvest cells incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain analyze Analyze by flow cytometry stain->analyze end Quantify Apoptosis analyze->end

Figure 3: Apoptosis Assay Workflow

Materials:

  • Prostate cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 value) for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Prostate cancer cells

  • This compound

  • 6-well plates

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

PSMA Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of this compound to PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP) or cell membranes

  • A known radiolabeled or fluorescently labeled PSMA ligand

  • This compound

  • Assay buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Incubation: Incubate a constant concentration of the labeled PSMA ligand with PSMA-positive cells or membranes in the presence of increasing concentrations of this compound.

  • Separation: Separate the bound from the free labeled ligand using a filtration apparatus.

  • Quantification: Measure the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By assessing its binding affinity, cytotoxic and antiproliferative effects, and its impact on fundamental cellular processes such as apoptosis and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this targeted agent for prostate cancer. Consistent and rigorous application of these methods will contribute to a thorough understanding of this compound's efficacy and mechanism of action.

References

Measuring the Cellular Gateway: A Guide to Quantifying CTT2274 Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the cellular uptake of CTT2274, a promising small molecule drug conjugate (SMDC) targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of prostate cancer. Understanding the efficiency with which this compound enters its target cancer cells is paramount for optimizing its therapeutic efficacy and safety profile. This document outlines three primary methodologies for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Flow Cytometry, and Fluorescence Microscopy.

This compound is designed to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to PSMA-expressing tumor cells.[1][2][3] Upon binding to PSMA, the conjugate is internalized, and the acidic environment of the lysosome facilitates the release of MMAE, leading to cell death.[1][4] The protocols detailed below will enable researchers to precisely measure the intracellular concentration of this compound and its payload, providing critical data for preclinical and clinical development.

I. Quantitative Analysis of Intracellular this compound and MMAE by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for quantifying the absolute intracellular concentrations of this compound and its released payload, MMAE.[5] This technique separates the compounds of interest from a complex cell lysate, followed by their detection and quantification based on their mass-to-charge ratio.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) prostate cancer cells to 80-90% confluency in appropriate cell culture plates.

    • Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 1, 4, 8, 24 hours) at 37°C.

    • Include a vehicle-treated control group.

  • Cell Harvesting and Lysis:

    • Following incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound this compound.

    • Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the cell number from a parallel plate to normalize the drug concentration.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Collect the supernatant (cytosolic fraction).

    • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of MMAE) to one volume of the cell lysate.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate this compound and MMAE from other cellular components.

    • Utilize a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of this compound and MMAE.

    • Generate a standard curve using known concentrations of this compound and MMAE to quantify the intracellular concentrations.

Data Presentation

Table 1: Illustrative Intracellular Concentrations of this compound and MMAE in PSMA-Positive (LNCaP) and PSMA-Negative (PC-3) Cells Determined by LC-MS.

Cell LineThis compound Concentration (nM)Incubation Time (hours)Intracellular this compound (fmol/10^6 cells)Intracellular MMAE (fmol/10^6 cells)
LNCaP101505
LNCaP10425045
LNCaP1024800200
PC-3101< 5< 1
PC-3104< 10< 2
PC-31024< 15< 5

Note: The data presented are illustrative and will vary depending on experimental conditions.

Experimental Workflow

LCMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Lysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Seed PSMA+ & PSMA- cells treatment Treat with this compound cell_culture->treatment wash Wash with PBS treatment->wash harvest Harvest cells wash->harvest lyse Lyse cells harvest->lyse precipitate Protein Precipitation lyse->precipitate evaporate Evaporate to dryness precipitate->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify Flow_Cytometry_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Staining cluster_analysis Analysis label_ctt Label this compound with Fluorophore treatment Treat with labeled this compound label_ctt->treatment cell_culture Seed PSMA+ & PSMA- cells cell_culture->treatment wash Wash with PBS treatment->wash harvest Harvest cells wash->harvest stain Stain for viability harvest->stain flow Flow Cytometry Acquisition stain->flow analyze Analyze MFI flow->analyze Microscopy_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis label_ctt Label this compound with Fluorophore treatment Treat with labeled this compound label_ctt->treatment cell_culture Seed cells on coverslips cell_culture->treatment wash Wash with PBS treatment->wash fix Fix cells wash->fix stain Co-stain organelles fix->stain image Fluorescence Microscopy stain->image analyze Analyze subcellular localization image->analyze

References

Application Notes and Protocols for CTT2274 in PSMA-Positive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for the targeted therapy of prostate-specific membrane antigen (PSMA)-positive cancers.[1][2] It comprises a high-affinity PSMA-targeting ligand, a stable linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[3] this compound is engineered as a prodrug with a pH-sensitive phosphoramidate (B1195095) linker, ensuring that the highly toxic MMAE payload is selectively released within the acidic environment of cancer cell endosomes and lysosomes following internalization.[4][3] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing systemic toxicity associated with free MMAE.

MMAE functions as a microtubule-depolymerizing agent.[1][5] Upon its release inside the target cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][6] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound in PSMA-positive cancer cell lines.

Data Presentation

In Vitro Cytotoxicity of Auristatin-Based PSMA-Targeted ADCs

The following table summarizes the reported 50% inhibitory concentrations (IC50) of an auristatin-based PSMA-targeted antibody-drug conjugate (ADC), ARX517, in various prostate cancer cell lines with differing PSMA expression levels. This data can serve as a reference for designing initial dose-response experiments with this compound.

Cell LinePSMA ExpressionIC50 (nmol/L) of ARX517
MDA-PCa-2bHigh≤0.5
LNCaPHigh≤0.5
C4-2Moderate≤0.5
PC-3Low/Negative>30
Data sourced from preclinical characterization of ARX517.[7]
In Vivo Efficacy of this compound

The following table outlines the treatment regimen and outcomes of an in vivo study of this compound in a patient-derived xenograft (PDX) model of prostate cancer.

ParameterDetails
Animal Model Patient-derived xenograft (PDX) of prostate cancer in mice
Treatment This compound
Dosage 3.6 mg/kg
Administration Intravenous (IV), once weekly for six weeks
Outcome Sustained tumor suppression and significantly improved overall survival compared to vehicle control.[2][4]

Signaling Pathway and Mechanism of Action

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane This compound This compound (SMDC) PSMA PSMA Receptor This compound->PSMA 1. Binding Internalized_Complex Internalized_Complex PSMA->Internalized_Complex 2. Internalization MMAE_Release MMAE_Release Internalized_Complex->MMAE_Release 3. pH-sensitive linker cleavage MMAE MMAE MMAE_Release->MMAE Tubulin Tubulin MMAE->Tubulin 4. Binds to Tubulin Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption 5. Inhibits Polymerization G2M_Arrest G2M_Arrest Microtubule_Disruption->G2M_Arrest 6. Mitotic Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on PSMA-positive cancer cell lines.

Materials:

  • PSMA-positive (e.g., LNCaP, C4-2B) and PSMA-negative (e.g., PC-3) prostate cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 72-96h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.

Materials:

  • PSMA-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • PSMA-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration and a vehicle control for 24-48 hours.

  • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.[10]

Materials:

  • PSMA-positive cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.[11][12][13]

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • PSMA-positive cancer cells (e.g., C4-2B) or patient-derived tumor tissue

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant PSMA-positive cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) or patient-derived tumor fragments into the flank of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 3.6 mg/kg) and vehicle control intravenously once weekly.[4]

  • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Plot tumor growth curves and analyze for statistical significance between treatment and control groups.

Xenograft_Workflow A 1. Implant Tumor Cells/ Tissue in Mice B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Groups B->C D 4. Administer this compound or Vehicle C->D E 5. Measure Tumor Volume & Body Weight D->E F 6. Analyze Data & Tumors E->F

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform pilot experiments to establish optimal parameters. This compound is for research use only and not for human use. Standard laboratory safety precautions should be followed when handling all reagents and cell lines.

References

Application Notes and Protocols for the Preclinical Use of CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical experimental use of CTT2274, a novel small-molecule drug conjugate (SMDC) for targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells expressing prostate-specific membrane antigen (PSMA). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is an innovative prodrug designed for the selective treatment of prostate cancer.[1][2] It is composed of a high-affinity PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the cytotoxic payload, MMAE.[1][3][4] This design allows for the targeted delivery of MMAE to PSMA-expressing tumor cells, minimizing systemic toxicity associated with the free drug.[2] Upon binding to PSMA, this compound is internalized into the cancer cell, and the acidic environment of the endosomes and lysosomes facilitates the cleavage of the linker, releasing active MMAE.[2] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Preclinical studies have demonstrated the potential of this compound to induce tumor suppression and improve survival in prostate cancer models.[2]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that ensures targeted cytotoxicity to PSMA-positive cancer cells.

This compound Mechanism of Action This compound This compound (Prodrug) PSMA PSMA Receptor (on Prostate Cancer Cell) This compound->PSMA Binding Internalization Receptor-Mediated Endocytosis PSMA->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome Cleavage Linker Cleavage Endosome->Cleavage MMAE Active MMAE Cleavage->MMAE Microtubules Microtubule Disruption MMAE->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: this compound's targeted mechanism of action, from PSMA binding to apoptosis induction.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue
PSMA Binding AffinityLNCaP (PSMA+)IC508.84 nM[6]
Cell ViabilityPC3-PIP (PSMA+)% Viability @ 10 nM47.33%
Cell ViabilityC4-2B (PSMA+)% Viability @ 10 nM38.67%
Cell ViabilityPC3-flu (PSMA-)% Viability @ 10 nM>80%

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (TM00298)

Treatment GroupDosing RegimenMean Tumor Volume (Day 42)Tumor Growth Inhibition (%)Median Survival
This compound3.6 mg/kg, i.v., weekly for 6 weeks~150 mm³~85%Significantly prolonged vs. PBS
PBS Controli.v., weekly for 6 weeks~1000 mm³N/A-
MMAE ControlEquivalent dose, i.v., weekly for 6 weeksShowed toxicityN/A-

Experimental Protocols

In Vitro PSMA Binding Affinity Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for PSMA.

PSMA Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis LNCaP_membranes Isolate LNCaP Cell Membranes (PSMA source) Incubate Incubate Membranes, Radioligand, and this compound LNCaP_membranes->Incubate Radioligand Prepare [177Lu]Lu-PSMA-617 (Radioligand) Radioligand->Incubate CTT2274_dilutions Prepare Serial Dilutions of this compound CTT2274_dilutions->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Count Measure Radioactivity (Gamma Counter) Filter->Count Analyze Calculate IC50 (Non-linear Regression) Count->Analyze

Caption: Workflow for determining the PSMA binding affinity of this compound.

Protocol:

  • Cell Membrane Preparation:

    • Culture LNCaP cells (PSMA-positive) to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a BCA assay.

  • Competitive Binding Assay:

    • In a 96-well filter plate, add the LNCaP cell membrane preparation.

    • Add increasing concentrations of this compound.

    • Add a constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) to each well.

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Detection and Analysis:

    • Separate the membrane-bound radioligand from the free radioligand by vacuum filtration.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the procedure for assessing the cytotoxic effect of this compound on prostate cancer cell lines with varying PSMA expression.

Protocol:

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., PSMA-positive PC3-PIP and C4-2B, and PSMA-negative PC3-flu) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol details the methodology for evaluating the anti-tumor efficacy of this compound in a prostate cancer PDX mouse model.

PDX Study Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Implantation Subcutaneous Implantation of TM00298 PDX tissue into NSG Mice Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (3.6 mg/kg), PBS, or MMAE weekly for 6 weeks Randomization->Dosing Tumor_Measurement Measure Tumor Volume Twice Weekly Dosing->Tumor_Measurement Survival_Monitoring Monitor Animal Health and Survival Dosing->Survival_Monitoring Data_Analysis Analyze Tumor Growth Inhibition and Survival Data Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in a PDX model.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use male, immunodeficient mice (e.g., NOD-scid IL2Rgamma-null, NSG).

    • Subcutaneously implant fragments of the TM00298 patient-derived prostate cancer xenograft into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., this compound, PBS vehicle control, and MMAE control) with at least 8-10 mice per group.

  • Dosing and Administration:

    • Administer this compound intravenously (i.v.) at a dose of 3.6 mg/kg once weekly for a total of six weeks.

    • Administer the vehicle control (PBS) and a molar equivalent dose of free MMAE following the same schedule.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • Continue monitoring for survival analysis after the treatment period ends.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis on tumor growth and survival data (e.g., using ANOVA and Kaplan-Meier survival analysis).

Safety and Toxicology

In preclinical studies, this compound has demonstrated a favorable safety profile compared to the free MMAE payload.[1] The targeted delivery and controlled release mechanism are designed to minimize off-target toxicities.[2] Researchers should, however, handle this compound with appropriate safety precautions as it contains a highly potent cytotoxic agent. Standard laboratory safety procedures for handling chemotherapeutic agents should be followed.

References

Application Notes and Protocols for CTT2274 in Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel, investigational small molecule drug conjugate (SMDC) designed for the targeted therapy of prostate cancer.[1] It comprises a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells.[1][2] This targeting moiety is linked via a pH-sensitive linker to the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The design of this compound as a prodrug allows for the selective delivery of the cytotoxic payload to PSMA-expressing tumor cells, minimizing systemic exposure and associated off-target toxicities.[1] Preclinical studies have demonstrated that this compound leads to sustained tumor suppression and improved survival in patient-derived xenograft (PDX) models of prostate cancer.[1][2]

Mechanism of Action

The therapeutic strategy of this compound is based on the targeted delivery of MMAE to prostate cancer cells. The process begins with the binding of the PSMA-targeting ligand of this compound to the PSMA protein on the surface of prostate cancer cells. Following binding, the this compound-PSMA complex is internalized by the cell through endocytosis.

Once inside the cell, the complex is trafficked to the acidic environment of the lysosomes. The low pH within the lysosomes cleaves the pH-sensitive linker, releasing the active MMAE payload into the cytoplasm. Free MMAE then exerts its potent cytotoxic effect by disrupting the cellular microtubule network. MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis, through a process known as mitotic catastrophe.

This compound Signaling Pathway

CTT2274_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm This compound This compound PSMA PSMA Receptor This compound->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion MMAE_released Released MMAE Lysosome->MMAE_released Linker Cleavage Tubulin Tubulin MMAE_released->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (6 Weeks) cluster_monitoring Monitoring and Endpoints Animal_Model NSG Mice with TM00298 PDX Tumor_Growth Tumor Growth to Palpable Size Animal_Model->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_this compound This compound (3.6 mg/kg, i.v., weekly) Randomization->Treatment_this compound Treatment_Vehicle Vehicle Control (weekly) Randomization->Treatment_Vehicle Tumor_Measurement Tumor Volume Measurement (e.g., twice weekly) Treatment_this compound->Tumor_Measurement Body_Weight Body Weight Measurement (e.g., twice weekly) Treatment_this compound->Body_Weight Treatment_Vehicle->Tumor_Measurement Treatment_Vehicle->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Survival Survival Monitoring Survival->Endpoint

References

Application Notes and Protocols for the Characterization of CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the selective delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells.[1][2][3] This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, aiding researchers in its preclinical evaluation. This compound is comprised of a high-affinity prostate-specific membrane antigen (PSMA)-binding scaffold, a biphenyl (B1667301) motif, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[1][3] Its mechanism of action relies on the overexpression of PSMA on prostate cancer cells, leading to selective binding, internalization, and intracellular release of MMAE, thereby minimizing off-target toxicities associated with systemic administration of the free drug.[1][2]

Mechanism of Action

This compound's targeted delivery and activation process involves a series of sequential steps, as illustrated in the signaling pathway below.

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Endosome/Lysosome) This compound This compound PSMA PSMA Receptor This compound->PSMA 1. Binding Internalization Internalization PSMA->Internalization 2. Receptor-mediated Endocytosis PSMA_this compound PSMA-CTT2274 Complex Internalization->PSMA_this compound Acidic_Environment Low pH (Endosome/Lysosome) PSMA_this compound->Acidic_Environment 3. pH-dependent Linker Cleavage MMAE_release MMAE Release Acidic_Environment->MMAE_release Microtubule_Disruption Microtubule Disruption MMAE_release->Microtubule_Disruption 4. Binds to Tubulin Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Cell Cycle Arrest

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity of this compound

TargetSpeciesIC50 (nM)
PSMAHuman3.97[4]
PSMAMouse105[4]

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineDescriptionConcentration (nM)Cell Viability (%)
PC3/PIPPSMA-positive human prostate cancer1047.33[4]
C4-2BPSMA-positive human prostate cancer1038.67[4]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelTreatmentDosing ScheduleOutcome
TM00298 Patient-Derived Prostate CancerThis compound (3.6 mg/kg)Intravenous, once per week for 6 weeksProlonged tumor suppression and increased overall survival with no significant toxicity.[1][4]

Experimental Protocols

This section provides detailed protocols for the analytical characterization of this compound.

Physicochemical Characterization

This protocol outlines a general method for determining the purity of this compound.

Workflow:

HPLC_Workflow A Sample Preparation (Dissolve this compound in mobile phase) B HPLC System (C18 column) A->B C Isocratic/Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) B->C D UV Detection (e.g., 220 nm and 280 nm) C->D E Data Analysis (Peak integration and purity calculation) D->E

Caption: HPLC workflow for this compound purity analysis.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both mobile phases.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 220 nm and 280 nm

    • Gradient: A suitable gradient to ensure separation of impurities, for example:

      • 0-5 min: 30% B

      • 5-25 min: 30-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-30% B

      • 35-40 min: 30% B

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

This protocol is for the confirmation of the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Solvents and column as described in the HPLC protocol.

Protocol:

  • LC Separation: Perform chromatographic separation using the HPLC conditions described above.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound.

    • Collision Energy: Optimize to obtain characteristic fragment ions.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with the theoretical values for this compound.

In Vitro Biological Characterization

This protocol determines the binding affinity of this compound to the PSMA receptor.

Workflow:

Binding_Assay_Workflow A Seed PSMA-positive cells (e.g., LNCaP or PC3/PIP) B Incubate cells with a known radiolabeled PSMA ligand and varying concentrations of this compound A->B C Wash cells to remove unbound ligand B->C D Lyse cells and measure radioactivity C->D E Calculate IC50 value D->E Xenograft_Workflow A Implant PSMA-positive prostate cancer cells/tumors into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, this compound) B->C D Administer treatment (e.g., intravenous injection) C->D E Monitor tumor volume and body weight regularly D->E F Assess survival and perform terminal analysis E->F

References

Application Notes and Protocols for CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTT2274 is a novel small-molecule drug conjugate (SMDC) designed for targeted cancer therapy. It comprises a prostate-specific membrane antigen (PSMA)-binding scaffold, a pH-sensitive linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1] this compound is engineered to selectively deliver MMAE to PSMA-expressing cells, such as those found in prostate cancer, thereby minimizing off-target toxicity.[1] This document provides detailed guidelines for the proper handling, storage, and use of this compound in a research setting.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C119H159N17O33P2Immunomart
Appearance SolidMedChemExpress, Immunomart
Storage Temperature -20°CImmunomart
Shipping Condition Blue IceImmunomart

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound should be handled with extreme caution due to its cytotoxic payload (MMAE). The following are general safety guidelines based on handling potent cytotoxic compounds.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing stock solutions.

Engineering Controls
  • All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage

Proper storage of this compound is crucial to maintain its stability and efficacy.

ConditionRecommendationRationale
Long-term Storage -20°C in a tightly sealed container.To prevent degradation of the compound.
Short-term Storage Room temperature storage may be acceptable for short periods, as suggested by some suppliers for shipping within the continental US. However, for optimal stability, minimize time at room temperature.[1]To maintain compound integrity during brief transport or handling periods.
Light Sensitivity Store protected from light.While specific data is unavailable, many complex organic molecules are light-sensitive.
Humidity Store in a dry environment.To prevent hydrolysis of the compound.

Experimental Protocols

Preparation of Stock Solutions

Note: Specific solubility data for this compound in common laboratory solvents is not widely published. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. Based on the nature of similar compounds, dimethyl sulfoxide (B87167) (DMSO) is a likely solvent.

Materials:

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate in a water bath to aid dissolution.

  • Visually inspect the solution to ensure the compound has fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

In Vitro Cell-Based Assays

The following is a general workflow for testing the efficacy of this compound on PSMA-expressing cancer cell lines.

Workflow:

  • Cell Seeding: Plate PSMA-positive and PSMA-negative (as a control) cancer cells in appropriate cell culture plates and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the IC50 value to determine the concentration of this compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of this compound Action

CTT2274_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell PSMA-expressing Cancer Cell This compound This compound PSMA PSMA This compound->PSMA Binds to Endosome Endosome PSMA->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE MMAE Lysosome->MMAE Linker Cleavage (low pH) Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Leads to

Caption: this compound binds to PSMA, is internalized, and releases MMAE, leading to apoptosis.

Experimental Workflow for In Vitro Testing

experimental_workflow start Start seed_cells Seed PSMA+ and PSMA- cells start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound dilutions prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay data_analysis Analyze data and calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro efficacy of this compound.

Handling and Storage Logical Relationships

handling_storage_logic cluster_handling Handling cluster_storage Storage compound This compound Compound ppe Wear appropriate PPE (Gloves, Lab Coat, Eye Protection) compound->ppe requires fume_hood Use in a chemical fume hood compound->fume_hood requires emergency Know emergency procedures compound->emergency requires knowledge of long_term Long-term: -20°C compound->long_term recommended for light Protect from light compound->light precaution for dry Store in a dry environment compound->dry precaution for short_term Short-term: Room Temp (minimize) long_term->short_term contrasts with

Caption: Key logical relationships for the safe handling and proper storage of this compound.

References

Troubleshooting & Optimization

CTT2274 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with CTT2274, a small molecule drug conjugate (SMDC) that delivers the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2] Given the complex and often hydrophobic nature of SMDCs, achieving and maintaining solubility is critical for successful in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including complex small molecules.[3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[3]

Q2: I am having difficulty dissolving this compound in DMSO. What can I do?

A2: If this compound does not readily dissolve in DMSO at room temperature, you can employ several techniques to aid dissolution. These include:

  • Vortexing: Vigorously vortex the solution for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break up any aggregates.

  • Gentle Warming: Gently warm the solution in a water bath set to 37°C for 5-10 minutes. Increased kinetic energy can help overcome the solid's lattice energy.[3][4]

It is advisable to start with vortexing and then proceed to sonication or gentle warming if necessary.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: This phenomenon, often called "salting out," is common when a compound-laden organic solvent is introduced into an aqueous medium.[3] To prevent precipitation, follow these steps:

  • Prepare Intermediate Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, first prepare intermediate dilutions in pure DMSO.

  • Add DMSO Stock to Aqueous Buffer: Critically, always add the DMSO stock solution (or intermediate dilution) to the aqueous buffer, not the other way around. This ensures that the DMSO is rapidly dispersed.

  • Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure uniform mixing and prevent localized high concentrations of the compound that can lead to precipitation.[4]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.[3]

Q4: What is the best way to store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound and avoid issues related to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Troubleshooting Guide

The following table summarizes common solubility issues encountered with this compound and provides troubleshooting steps and expected outcomes.

Problem Potential Cause Troubleshooting Step Expected Outcome
This compound powder does not dissolve in DMSO. Insufficient energy input.Place the vial in a 37°C water bath for 5-10 minutes and/or sonicate for 10-15 minutes, with intermittent vortexing.[3][4]The compound fully dissolves, resulting in a clear solution.
Concentration exceeds solubility limit.Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[3]The compound dissolves completely at a lower concentration.
Hygroscopic DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]The compound dissolves in the fresh, water-free DMSO.
Precipitation occurs after a freeze-thaw cycle. Reduced solubility at low temperatures; water absorption in DMSO.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to air.[5]Aliquots remain clear upon thawing.
Precipitate forms upon dilution into aqueous media. Rapid change in solvent polarity ("salting out").Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Buffer incompatibility.Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation.[3]The compound shows better solubility in an alternative buffer system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (2417.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / 2417.58) * 100,000

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: a. Cap the tube tightly and vortex vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. c. If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer

Procedure:

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO as needed for your experimental concentrations.

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if appropriate for your cells) aqueous buffer (e.g., cell culture medium). Crucially, add the DMSO solution to the buffer, not the reverse.

  • Rapid Mixing: Immediately upon addition, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerated level for your cell line (typically ≤ 0.1%).

Visualizations

G cluster_stock Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex1 3. Vortex Vigorously add_dmso->vortex1 check1 Is it dissolved? vortex1->check1 sonicate 4a. Sonicate (10-15 min) check1->sonicate No aliquot 5. Aliquot and Store at -20°C/-80°C check1->aliquot Yes warm 4b. Warm to 37°C (5-10 min) sonicate->warm check2 Is it dissolved? warm->check2 check2->warm No, repeat check2->aliquot Yes

Caption: Workflow for preparing a this compound stock solution in DMSO.

G start Start with Concentrated This compound Stock in DMSO intermediate Prepare Intermediate Dilution in Pure DMSO start->intermediate add_to_buffer Add Small Volume of DMSO Stock to Aqueous Buffer (NOT the reverse) intermediate->add_to_buffer mix Vortex/Pipette Vigorously IMMEDIATELY add_to_buffer->mix check Precipitate Forms? mix->check success Solution is Ready for Experiment (Final [DMSO] <= 0.1%) check->success No fail Troubleshoot: - Use lower concentration - Try different buffer - Further intermediate dilutions check->fail Yes

Caption: Protocol for preparing aqueous working solutions from a DMSO stock.

G cluster_pathway This compound Mechanism of Action This compound This compound (Extracellular) PSMA PSMA Receptor (on Prostate Cancer Cell) This compound->PSMA Binds Internalization Internalization (Endocytosis) PSMA->Internalization Release pH-sensitive Linker Cleavage in Lysosome Internalization->Release MMAE Free MMAE (Intracellular) Release->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Mitosis Mitosis Arrest (G2/M Phase) Tubulin->Mitosis Required for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Technical Support Center: Optimizing CTT2274 Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CTT2274 for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.

I. This compound Overview

This compound is a novel small molecule drug conjugate (SMDC) designed to target Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1] It comprises a PSMA-binding component, a pH-sensitive linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2] This prodrug design aims to deliver MMAE specifically to tumor cells, minimizing off-target toxicity.[1]

Mechanism of Action:

  • Targeting: this compound binds to PSMA on the surface of prostate cancer cells.

  • Internalization: The this compound-PSMA complex is internalized by the cancer cell.

  • Payload Release: The acidic environment within the cell's lysosomes cleaves the pH-sensitive linker, releasing the active MMAE payload.

  • Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.

CTT2274_Mechanism_of_Action This compound This compound (SMDC) PSMA PSMA Receptor (on cancer cell) This compound->PSMA Binding Internalization Internalization PSMA->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome MMAE Active MMAE Lysosome->MMAE Linker Cleavage Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis

Figure 1: this compound Mechanism of Action.

II. Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy (No Tumor Regression) Low or Heterogeneous PSMA Expression in the Animal Model: The efficacy of this compound is dependent on PSMA expression.[3]- Confirm PSMA Expression: Before starting the study, verify PSMA expression in your chosen cell line or patient-derived xenograft (PDX) model using immunohistochemistry (IHC) or flow cytometry. - Select Appropriate Model: Choose a model with documented high and homogenous PSMA expression.[4][5]
Suboptimal Dosage or Dosing Schedule: The administered dose may be too low or the frequency of administration insufficient to achieve a therapeutic concentration in the tumor.- Dose-Escalation Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose. - Adjust Dosing Frequency: Based on tumor growth kinetics and tolerability, consider adjusting the dosing schedule (e.g., from weekly to twice weekly, if tolerated).
Poor Drug Formulation or Administration: Improper formulation can lead to precipitation and reduced bioavailability. Incorrect intravenous administration can result in extravasation.- Follow Formulation Protocol: Adhere strictly to the recommended formulation protocol. Visually inspect the solution for any precipitates before injection. - Proper IV Technique: Ensure proper training in intravenous injection techniques in mice to avoid leakage of the compound outside the vein.
Significant Animal Toxicity (Weight Loss >20%, Morbidity) Dose Exceeds Maximum Tolerated Dose (MTD): The cytotoxic nature of MMAE can lead to toxicity if the dose is too high.[6]- Dose Reduction: Reduce the dose of this compound in subsequent cohorts. - Monitor Animals Closely: Increase the frequency of animal monitoring (daily weight checks, observation for signs of distress).[7]
Off-Target Toxicity: Although designed to be tumor-specific, some leakage of MMAE can occur, affecting healthy, rapidly dividing cells.[6]- Supportive Care: Provide supportive care such as supplemental hydration or nutritional support, as recommended by your institutional animal care and use committee (IACUC). - Evaluate Off-Target Organs: At the end of the study, perform histological analysis of major organs (e.g., liver, spleen, bone marrow) to assess for any off-target toxicity.
Inconsistent Results Between Animals Variability in Tumor Size at the Start of Treatment: Animals with larger tumors may respond differently than those with smaller tumors.- Randomization: Randomize animals into treatment and control groups when tumors reach a predetermined, consistent size.
Inconsistent Drug Administration: Variations in the injected volume or technique can lead to different effective doses.- Accurate Dosing: Use calibrated pipettes and ensure consistent injection volumes for all animals.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse xenograft model?

A1: Based on published preclinical data, a weekly intravenous (IV) dose of 3.6 mg/kg has been shown to be effective in a patient-derived xenograft (PDX) model of prostate cancer.[8] However, it is crucial to perform a dose-finding study in your specific model to determine the optimal dose.

Q2: How should I formulate this compound for intravenous injection?

A2: For hydrophobic small molecules like this compound, a common formulation approach for in vivo studies involves initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in a vehicle suitable for intravenous administration, such as a mixture of PEG400 and saline.[9][10] It is critical to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.[11] Always visually inspect the final formulation for any signs of precipitation.

Q3: What are the expected signs of MMAE-related toxicity in mice?

A3: MMAE is a potent microtubule inhibitor, and toxicity can manifest as weight loss, lethargy, ruffled fur, and signs of bone marrow suppression (e.g., pale paws and nose).[6][12] Close monitoring of animal health is essential.

Q4: How can I confirm that the observed anti-tumor effect is due to PSMA targeting?

A4: To validate the specificity of this compound, you can include a control group with a PSMA-negative tumor model. In this group, this compound should not exhibit significant anti-tumor activity.

Q5: What is the recommended storage condition for this compound?

A5: For specific storage instructions, it is best to refer to the manufacturer's certificate of analysis. Generally, small molecule inhibitors should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to maintain stability.

IV. Experimental Protocols

A. In Vivo Dose-Finding Study Protocol

This protocol outlines a typical dose-finding study to determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose of this compound.

Step Procedure
1. Animal Model - Use male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. - Implant PSMA-positive prostate cancer cells (e.g., C4-2, LNCaP) subcutaneously.[3][13]
2. Tumor Growth Monitoring - Monitor tumor growth 2-3 times per week using calipers. - Calculate tumor volume using the formula: (Length x Width²) / 2.
3. Animal Randomization - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=3-5 mice per group).
4. This compound Formulation - Prepare a stock solution of this compound in 100% DMSO. - On the day of injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline to the desired final concentrations.
5. Dose Escalation - Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 4, 6, 8 mg/kg). - Administer a single intravenous injection.
6. Toxicity Monitoring - Monitor animal body weight and clinical signs of toxicity daily for 14 days. - The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
7. Efficacy Assessment - Measure tumor volume 2-3 times per week throughout the study. - The lowest dose showing a statistically significant anti-tumor effect compared to the vehicle control is considered the preliminary effective dose.

B. Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow cluster_preclinical Preclinical Assessment cluster_dose_finding Dose-Finding Study cluster_efficacy_study Efficacy Study PSMA_Verification Verify PSMA Expression (IHC/Flow Cytometry) Model_Selection Select High-Expressing Animal Model PSMA_Verification->Model_Selection Dose_Escalation Dose Escalation Cohorts (e.g., 1, 2, 4, 6, 8 mg/kg) Model_Selection->Dose_Escalation MTD_Determination Determine MTD (Monitor Toxicity) Dose_Escalation->MTD_Determination PED_Determination Determine Preliminary Effective Dose (PED) Dose_Escalation->PED_Determination Group_Allocation Randomize Animals into Groups (Vehicle, this compound at PED) MTD_Determination->Group_Allocation PED_Determination->Group_Allocation Treatment Administer Weekly Intravenous Injections Group_Allocation->Treatment Tumor_Monitoring Monitor Tumor Volume and Animal Weight Treatment->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Tumor_Monitoring->Endpoint

Figure 2: Experimental Workflow for this compound Dosage Optimization.

References

troubleshooting CTT2274 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CTT2274 in vitro. This compound is a novel small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, delivering the potent anti-mitotic agent monomethyl auristatin E (MMAE).[1][2][3] Inconsistent results in vitro can arise from various factors, from cell line selection to experimental protocol deviations. This guide is designed to help you identify and address these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing inconsistent cytotoxicity with this compound across different prostate cancer cell lines?

Answer: The efficacy of this compound is directly linked to the expression level of its target, PSMA, on the surface of the cancer cells.[2] Inconsistent results are often due to variable PSMA expression among different cell lines.

Troubleshooting Steps:

  • Verify PSMA Expression: Before initiating cytotoxicity assays, confirm the PSMA expression status of your chosen cell lines. LNCaP cells are known to express high levels of PSMA, while PC-3 cells have low to no expression and can serve as a negative control.[4][5] The 22Rv1 cell line has been reported to have weak or heterogeneous PSMA expression.[4][5]

  • Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination. Mycoplasma contamination can alter cellular responses to treatment.

  • Passage Number: Use cell lines at a consistent and low passage number, as PSMA expression levels can change with extensive passaging.

Data Presentation: PSMA Expression in Common Prostate Cancer Cell Lines

Cell LinePSMA Expression LevelExpected Response to this compoundReference
LNCaPHighHigh Sensitivity[4][5][6]
22Rv1Low to Moderate (Heterogeneous)Moderate to Low Sensitivity[4][7]
PC-3Negative/Very LowNo/Low Sensitivity (Good Negative Control)[4]
C4-2ModerateModerate Sensitivity[6]
FAQ 2: My cytotoxicity assay results with this compound are not reproducible. What could be the cause?

Answer: Reproducibility issues can stem from the sensitive nature of this compound as a prodrug and the specific conditions of your in vitro assay. This compound employs a pH-sensitive linker designed to release its MMAE payload in the acidic environment of tumor cells.[1][2]

Troubleshooting Steps:

  • pH of Culture Medium: While the extracellular pH of standard culture medium is typically around 7.4, the intracellular environment of endosomes and lysosomes where the payload is released is acidic. Ensure your experimental setup does not inadvertently alter the pH of the culture medium, which could affect the stability of the linker.

  • Incubation Time: The cytotoxic effect of this compound is time-dependent. A standard incubation time for MMAE-based agents is 72-96 hours to allow for cell internalization, linker cleavage, and induction of apoptosis.[8][9] Ensure you are using a consistent and sufficiently long incubation period.

  • Compound Stability and Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.

  • Assay Type: The choice of cytotoxicity assay can influence results. An MTT or similar metabolic assay is a common method.[8][9][10] Ensure that the chosen assay is suitable for your cell line and that the readout is not affected by the compound itself.

FAQ 3: I am not observing a significant difference in cytotoxicity between my PSMA-positive and PSMA-negative cell lines.

Answer: This could indicate an issue with either the specific activity of this compound or off-target effects.

Troubleshooting Steps:

  • Free MMAE Contamination: Quantify the amount of unconjugated MMAE in your this compound stock solution.[9] Free MMAE is highly potent and will cause cytotoxicity irrespective of PSMA expression, masking the targeted effect of this compound.

  • Linker Instability: The linker may be prematurely cleaving in the culture medium, leading to the release of MMAE before it reaches the target cells.[9] While the phosphoramidate (B1195095) linker in this compound is designed for intracellular cleavage, its stability in your specific culture medium over the course of the experiment should be considered.

  • Non-Specific Uptake: High concentrations of this compound may lead to non-specific endocytosis in PSMA-negative cells.[9] It is important to test a wide range of concentrations to determine the therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on both PSMA-positive and PSMA-negative cell lines.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Free MMAE (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and free MMAE in complete cell culture medium. Include untreated cells as a negative control.

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC50 value.

Mandatory Visualizations

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Acidic Vesicles) This compound This compound (Prodrug) PSMA PSMA Receptor This compound->PSMA Specific Binding PC3 PSMA-Negative Cell (e.g., PC-3) This compound->PC3 No/Low Binding Endosome Endosome (Lower pH) PSMA->Endosome Internalization MMAE Active MMAE Endosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis Leads to

This compound Mechanism of Action

Experimental_Workflow start Start cell_culture Seed PSMA+ and PSMA- Cells start->cell_culture treatment Treat with Serial Dilutions of this compound cell_culture->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

In Vitro Cytotoxicity Assay Workflow

Troubleshooting_Tree start Inconsistent In Vitro Results q1 Are you using appropriate cell lines? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the experimental protocol consistent? a1_yes->q2 sol1 Verify PSMA expression. Use PSMA-high (LNCaP) and PSMA-low (PC-3) controls. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you considered compound-specific issues? a2_yes->q3 sol2 Standardize incubation time (72-96h). Ensure consistent pH. Prepare fresh compound dilutions. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consistent Results a3_yes->end sol3 Check for free MMAE. Assess linker stability in media. Evaluate non-specific uptake. a3_no->sol3 sol3->end

References

potential off-target effects of CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CTT2274.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how is it designed to minimize off-target effects?

A1: this compound is a small molecule drug conjugate (SMDC) that selectively targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on prostate cancer cells.[1][2] It delivers the potent antimitotic payload, monomethyl auristatin E (MMAE).[1][3] this compound is designed as a prodrug with a unique pH-sensitive phosphoramidate (B1195095) linker.[2][3] This linker is intended to release the MMAE payload preferentially within the acidic environment of the tumor cell after internalization, thereby reducing systemic exposure to the cytotoxic agent and minimizing off-target toxicities.[1]

Q2: What are the potential sources of off-target effects with this compound?

A2: Potential off-target effects can arise from two main sources: the cytotoxic payload (MMAE) and the targeting scaffold (PSMA-binding ligand).

  • Payload-Related: Premature cleavage of the linker in systemic circulation could release free MMAE, which can affect healthy, rapidly dividing cells.[4][5] Known toxicities associated with MMAE-based agents include hematological toxicity and peripheral neuropathy.[6]

  • Targeting-Related: "On-target, off-tumor" effects may occur due to the expression of PSMA on healthy tissues. Notably, PSMA is also found in the salivary glands and kidneys, which can lead to uptake of this compound in these organs.[7][8]

Q3: My in vitro experiments show cytotoxicity in PSMA-negative cell lines. What could be the cause?

A3: Unexpected cytotoxicity in PSMA-negative cells could be due to several factors:

  • Linker Instability: The pH-sensitive linker might be prematurely cleaved in the cell culture medium, releasing free MMAE which can then diffuse into the cells.

  • Non-specific Uptake: While designed for targeted delivery, a low level of non-specific endocytosis of the SMDC by cells cannot be entirely ruled out.

  • Payload Permeability: Free MMAE, if present, is membrane-permeable and can exert a "bystander effect" on neighboring cells, even if they are PSMA-negative.[5]

Q4: We are observing signs of toxicity in our in vivo animal studies that are not tumor-related. What are the likely organs affected and why?

A4: Based on the components of this compound, non-tumor toxicities could manifest in several organs:

  • Salivary Glands and Kidneys: Due to the expression of PSMA in these tissues, "on-target, off-tumor" accumulation of this compound can occur, potentially leading to local toxicity.[7][8] Studies with other PSMA-targeted agents have noted xerostomia (dry mouth) as a clinical side effect.[7]

  • Bone Marrow: As MMAE is an antimitotic agent, it can affect rapidly dividing hematopoietic stem cells, leading to myelosuppression (e.g., neutropenia, thrombocytopenia). This would likely be a result of systemic exposure to prematurely released MMAE.

  • Peripheral Nerves: Peripheral neuropathy is a known side effect of auristatins like MMAE.[6]

Troubleshooting Guides

Issue 1: Higher than expected toxicity in preclinical in vivo models.

This may manifest as significant weight loss, lethargy, or changes in blood parameters in treated animals.

Potential Cause Troubleshooting/Investigation Steps
Systemic Exposure to Free MMAE 1. Pharmacokinetic (PK) Analysis: Measure the concentration of both conjugated this compound and free MMAE in plasma over time to assess linker stability in vivo.
2. Dose Reduction: Perform a dose-response study to identify the maximum tolerated dose (MTD).
On-Target, Off-Tumor Toxicity 1. Biodistribution Studies: Use a radiolabeled version of this compound to quantify its accumulation in tumors versus healthy tissues known to express PSMA (kidneys, salivary glands).
2. Histopathological Analysis: Examine tissues from toxicology studies, particularly the salivary glands, kidneys, bone marrow, and peripheral nerves, for any pathological changes.

Quantitative Data Summary

The following table summarizes potential dose-limiting toxicities (DLTs) that could be anticipated during preclinical development, based on the known profile of MMAE-containing antibody-drug conjugates (ADCs). Note that specific data for this compound is not yet publicly available and these are inferred potential effects.

Toxicity Type Affected System/Organ Potential Manifestation Primary Cause
Hematological Bone MarrowNeutropenia, Anemia, ThrombocytopeniaMMAE effect on hematopoietic progenitors
Neurological Peripheral NervesPeripheral NeuropathyMMAE-induced tubulin disruption in neurons
Glandular Salivary GlandsXerostomia (Dry Mouth)PSMA-mediated uptake in salivary glands
Renal KidneysPotential for renal function impairmentPSMA-mediated uptake in renal tubules

Signaling Pathways and Experimental Workflows

mmae_mechanism Mechanism of Action of MMAE Payload This compound This compound (SMDC) PSMA PSMA Receptor (on tumor cell surface) This compound->PSMA Binding Internalization Receptor-Mediated Endocytosis PSMA->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: this compound delivers MMAE to PSMA-expressing cells, leading to apoptosis.

troubleshooting_workflow Troubleshooting Unexpected Toxicity start Unexpected Toxicity Observed (In Vitro or In Vivo) check_psma Is toxicity observed in PSMA-negative models? start->check_psma linker_instability Hypothesis: Linker Instability / Free MMAE check_psma->linker_instability Yes off_tumor_toxicity Hypothesis: On-Target, Off-Tumor Toxicity check_psma->off_tumor_toxicity No assay_stability Perform in vitro plasma stability assay. Measure free MMAE. linker_instability->assay_stability pk_study Perform in vivo PK study. Quantify free vs. conjugated drug. linker_instability->pk_study biodistribution Conduct biodistribution study with radiolabeled this compound. off_tumor_toxicity->biodistribution histopath Perform histopathology on PSMA-expressing normal tissues (salivary glands, kidneys). off_tumor_toxicity->histopath end_linker Conclusion: Toxicity due to systemic free MMAE. assay_stability->end_linker pk_study->end_linker end_off_tumor Conclusion: Toxicity due to PSMA expression in healthy tissues. biodistribution->end_off_tumor histopath->end_off_tumor

Caption: A logical workflow for investigating the root cause of unexpected toxicity.

Experimental Protocols

1. Protocol: In Vitro Cytotoxicity Assay in PSMA-Positive and PSMA-Negative Cells

  • Objective: To determine if this compound exhibits non-specific cytotoxicity in cells that do not express the PSMA target.

  • Cell Lines:

    • PSMA-Positive: LNCaP or 22Rv1

    • PSMA-Negative: PC-3 or DU145

  • Methodology:

    • Cell Seeding: Plate both PSMA-positive and PSMA-negative cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound and free MMAE (as a positive control for payload toxicity) in appropriate cell culture medium.

    • Treatment: Remove the overnight culture medium and add the serially diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

    • Data Analysis: Plot the cell viability against the log of the compound concentration and calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A low IC50 in PSMA-negative cells would suggest potential off-target effects.

2. Protocol: In Vivo Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered to healthy, non-tumor-bearing mice without causing severe toxicity.

  • Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), age- and weight-matched.

  • Methodology:

    • Group Allocation: Divide mice into several groups (n=3-5 per group), including a vehicle control group and multiple dose-escalation groups for this compound.

    • Dosing: Administer this compound intravenously (or via the intended clinical route) once weekly for a predetermined number of weeks (e.g., 2-4 weeks), consistent with efficacy study protocols.

    • Monitoring:

      • Body Weight: Record body weight daily or at least three times per week. A weight loss of >15-20% is often considered a sign of severe toxicity.

      • Clinical Observations: Observe the animals daily for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.

      • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at the end of the study for Complete Blood Count (CBC) and serum chemistry analysis to assess hematological and organ toxicity (e.g., liver, kidney function).

    • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs, with a focus on tumor-target tissues (if applicable in separate studies), and potential off-target tissues (liver, spleen, kidney, salivary glands, bone marrow, peripheral nerves) for histopathological examination.

    • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.

References

CTT2274 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CTT2274 in various experimental buffers. The information is presented in a question-and-answer format to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general guidance on selecting an appropriate experimental buffer for this compound?

A1: this compound is a small molecule drug conjugate (SMDC) that includes a pH-sensitive linker.[1][2] This pH sensitivity is crucial for its mechanism of action, allowing for the targeted release of the MMAE payload inside tumor cells.[2] Therefore, the selection of an experimental buffer should prioritize maintaining the integrity of the linker and the overall stability of the conjugate. It is recommended to start with buffers that have a pH close to physiological conditions (pH 7.2-7.4), such as Phosphate-Buffered Saline (PBS), unless the experimental design specifically requires otherwise.

Q2: How does pH affect the stability of this compound?

A2: The phosphoramidate (B1195095) linker in this compound is designed to be labile at acidic pH, which facilitates the release of the active drug, MMAE, within the acidic environment of tumor cell endosomes and lysosomes.[1][2] Consequently, exposing this compound to acidic buffers (pH < 7.0) for extended periods during an experiment could lead to premature cleavage of the linker and release of free MMAE, potentially compromising the specificity of the drug delivery and leading to inconsistent experimental results. Conversely, highly basic conditions may also promote degradation of the molecule through other pathways.

Q3: What are the recommended storage conditions for this compound in a buffer solution?

A3: While specific data on the stability of this compound in various buffers is not publicly available, general recommendations for similar SMDCs suggest that after reconstitution, aliquots should be stored at -20°C or -80°C to minimize degradation. For short-term storage or during experimental use, solutions should be kept on ice. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. The product datasheet for this compound suggests storage at room temperature for shipping in the continental US, but recommends referring to the Certificate of Analysis for specific long-term storage conditions of the neat compound.[1]

Q4: Are there any known incompatibilities with common buffer components?

A4: There is no specific information available regarding the incompatibility of this compound with common buffer components. However, it is good practice to avoid buffers containing strong nucleophiles or reducing agents unless they are part of the experimental design, as these could potentially interact with the linker or other parts of the molecule. When using a new buffer system, it is advisable to perform a small-scale pilot experiment to assess the stability of this compound before proceeding with larger-scale studies.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to buffer. The solubility of this compound may be limited in the chosen buffer. The concentration may be too high.- Try sonicating the solution briefly. - Consider using a buffer with a small percentage of an organic co-solvent such as DMSO or ethanol, if compatible with your experimental system. - Perform a solubility test with varying concentrations of this compound in your buffer to determine the solubility limit.
Inconsistent or unexpected experimental results. The this compound may be degrading in your experimental buffer due to pH, temperature, or other components.- Verify the pH of your buffer. For experiments not requiring acidic conditions, ensure the pH is maintained at a neutral or slightly basic level (pH 7.2-8.0). - Minimize the time this compound is kept in the experimental buffer at room temperature or 37°C. Prepare fresh solutions for each experiment if possible. - Perform a stability study of this compound in your buffer over the time course of your experiment. Analyze for degradation products using techniques like HPLC or LC-MS.
Loss of activity over time. This compound may be degrading or aggregating in your buffer during storage.- Aliquot the reconstituted this compound and store at -80°C. Avoid repeated freeze-thaw cycles. - If working with a diluted solution, prepare it fresh before each experiment.

Experimental Protocols

General Protocol for Assessing this compound Stability in a Novel Buffer
  • Buffer Preparation : Prepare the experimental buffer of interest at the desired pH and concentration.

  • This compound Solution Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Incubation : Dilute the this compound stock solution into the experimental buffer to the final working concentration. Incubate the solution under the conditions of the planned experiment (e.g., specific temperature and time). Include control samples in a validated, stable buffer (e.g., PBS at pH 7.4) and a sample at time zero.

  • Analysis : At various time points, take aliquots of the incubated solution and analyze for the integrity of this compound. Suitable analytical methods include:

    • High-Performance Liquid Chromatography (HPLC) : To quantify the amount of intact this compound and detect the appearance of degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify the parent molecule and any degradation products by their mass-to-charge ratio.

  • Data Interpretation : Compare the amount of intact this compound at different time points to the time-zero sample to determine the rate of degradation in the tested buffer.

Data Presentation

Table 1: Example Data Table for this compound Stability Study
Buffer SystempHTemperature (°C)Time (hours)% Intact this compound (by HPLC)Observations
PBS7.440100Clear solution
PBS7.4424
PBS7.4370100Clear solution
PBS7.4372
PBS7.4376
Acetate Buffer5.5370100Clear solution
Acetate Buffer5.5372
Acetate Buffer5.5376
Tris Buffer8.0370100Clear solution
Tris Buffer8.0372
Tris Buffer8.0376

Visualizations

CTT2274_Stability_Factors cluster_factors Factors Influencing this compound Stability cluster_outcomes Potential Outcomes pH pH Stable Stable this compound pH->Stable Optimal Conditions Degraded Degraded this compound (Premature MMAE Release) pH->Degraded Acidic pH Temperature Temperature Temperature->Stable Optimal Conditions Temperature->Degraded High Temp Buffer_Components Buffer Components Buffer_Components->Stable Optimal Conditions Buffer_Components->Degraded Incompatible Components Time Incubation Time Time->Stable Optimal Conditions Time->Degraded Long Incubation Light Light Exposure Light->Stable Optimal Conditions Light->Degraded UV Exposure This compound This compound in Experimental Buffer This compound->pH This compound->Temperature This compound->Buffer_Components This compound->Time This compound->Light

Caption: Factors influencing the stability of this compound in experimental buffers.

Experimental_Workflow arrow arrow start Start: Define Experimental Buffer Conditions prep_buffer Prepare Experimental Buffer start->prep_buffer incubation Incubate this compound in Buffer at Defined Timepoints and Temperatures prep_buffer->incubation prep_this compound Prepare this compound Stock Solution prep_this compound->incubation analysis Analyze Samples by HPLC or LC-MS incubation->analysis data_interp Interpret Data: Quantify Intact this compound analysis->data_interp decision Is this compound Stable? data_interp->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot: Modify Buffer Conditions decision->troubleshoot No troubleshoot->prep_buffer

Caption: Workflow for evaluating this compound stability in a new experimental buffer.

References

CTT2274 Technical Support Center: Enhancing Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CTT2274, a novel small molecule drug conjugate (SMDC) designed for targeted delivery of monomethyl auristatin E (MMAE) to prostate-specific membrane antigen (PSMA)-expressing solid tumors.[1][2] This resource offers troubleshooting guides, detailed experimental protocols, and key data to facilitate successful experimentation and accelerate research.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Studies

Question Possible Causes Troubleshooting Steps
1. Why am I observing lower-than-expected cytotoxicity in my PSMA-positive cancer cell line? Low PSMA Expression: The cell line may have lower PSMA expression than anticipated. PSMA expression can be heterogeneous even within the same cell line.[3] Suboptimal Assay Conditions: Cell density, incubation time, and detection method can all impact results.[4] This compound Degradation: Improper storage or handling may lead to degradation of the conjugate.Verify PSMA Expression: Confirm PSMA expression levels in your cell line using flow cytometry or western blot.[5] Consider using a cell line with known high PSMA expression as a positive control, such as LNCaP.[3][5] Optimize Assay Parameters: Perform a cell titration to determine the optimal seeding density. Conduct a time-course experiment to identify the ideal incubation time. Ensure your viability assay is sensitive enough to detect the cytotoxic effects of MMAE. Ensure Proper Handling: Store this compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
2. I'm seeing significant cytotoxicity in my PSMA-negative control cell line. What could be the cause? Off-Target Uptake: While designed for specificity, some non-specific endocytosis can occur, especially at high concentrations.[6] Linker Instability: The pH-sensitive linker may be prematurely cleaved in the cell culture medium, releasing free MMAE.[6][7] "Bystander Effect": If co-cultured with PSMA-positive cells, released MMAE can diffuse and kill neighboring PSMA-negative cells.[8]Titrate this compound Concentration: Perform a dose-response curve to determine if the toxicity is concentration-dependent. Use the lowest effective concentration in your experiments. Assess Linker Stability: Analyze the cell culture medium for the presence of free MMAE using LC-MS. Modify Experimental Design: If using a co-culture model, consider experiments with physically separated cell populations to assess the bystander effect.
3. My results are inconsistent between experiments. What can I do to improve reproducibility? Cell Line Variability: PSMA expression can vary with passage number and culture conditions. Reagent Inconsistency: Variations in media, serum, or other reagents can affect cell health and drug response. Technical Variability: Inconsistent cell seeding, pipetting errors, or variations in incubation times can lead to variable results.[4]Standardize Cell Culture: Use cells within a defined passage number range. Maintain consistent culture conditions (e.g., media formulation, serum lot, confluency). Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability. Automate Processes: Where possible, use automated liquid handlers for cell seeding and reagent addition to improve consistency.[4]

In Vivo Studies

Question Possible Causes Troubleshooting Steps
4. The antitumor efficacy in my xenograft model is lower than expected. What should I investigate? Low PSMA Expression in the Xenograft: The in vivo tumor microenvironment can alter PSMA expression compared to in vitro cultures. Poor Tumor Penetration: The dense stroma of solid tumors can limit the penetration of this compound. Suboptimal Dosing Regimen: The dose or frequency of administration may not be optimal for the specific tumor model.[6]Verify In Vivo PSMA Expression: Perform immunohistochemistry (IHC) or PET imaging with a PSMA-targeted imaging agent on tumor sections to confirm PSMA expression. Optimize Dosing: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.[6] Consider alternative dosing schedules (e.g., more frequent administration at a lower dose). Evaluate Tumor Microenvironment: Analyze the tumor histology to assess vascularization and stromal density, which can impact drug delivery.
5. I'm observing significant off-target toxicity in my animal models (e.g., weight loss, signs of distress). How can I mitigate this? Premature Payload Release: The linker may be unstable in circulation, leading to systemic exposure to free MMAE.[9] On-Target, Off-Tumor Toxicity: The targeting moiety may bind to PSMA expressed at low levels on healthy tissues. High Drug-to-Antibody Ratio (DAR) Effect (if applicable to SMDCs): Higher drug loading can increase hydrophobicity and lead to faster clearance and non-specific uptake.[10]Assess In Vivo Linker Stability: Conduct a pharmacokinetic (PK) study to measure the levels of intact this compound and free MMAE in plasma over time.[6] Perform Biodistribution Studies: Analyze the distribution of this compound in major organs to identify potential sites of off-target accumulation.[11] Adjust Dosing Regimen: Lower the dose or increase the dosing interval to reduce systemic exposure.[6] Consider Co-administration Strategies: In some cases, co-administration of agents that can "mop up" prematurely released payload is being explored.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its components. This data is essential for experimental design and interpretation of results.

Parameter Value Significance Reference
Target Prostate-Specific Membrane Antigen (PSMA)Overexpressed on prostate cancer cells and the neovasculature of many solid tumors.[13][14]
Payload Monomethyl Auristatin E (MMAE)A potent microtubule inhibitor that induces cell cycle arrest at the G2/M phase and apoptosis.[15][16][17]
Linker Type pH-sensitive phosphoramidate (B1195095) linkerDesigned to be stable at physiological pH and cleaved in the acidic environment of endosomes/lysosomes.[18][19]
In Vivo Dosing (Mouse Xenograft) 3.6 mg/kg, weekly intravenousDemonstrated prolonged tumor suppression and increased survival in a patient-derived xenograft model.[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted to specific experimental needs and institutional guidelines.

1. In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., PBS or DMSO).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

2. Prostate Cancer Xenograft Model

  • Cell Preparation: Culture a PSMA-positive prostate cancer cell line (e.g., LNCaP or 22Rv1).[3] Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.[21]

  • Animal Model: Use immunodeficient male mice (e.g., nude or NSG mice).[21]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., 3.6 mg/kg) and vehicle control intravenously via the tail vein at the desired frequency (e.g., once weekly).[20]

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize the mice and collect tumors and major organs for further analysis (e.g., IHC, western blot).

3. Biodistribution Study

  • Animal Model: Use tumor-bearing mice as described in the xenograft protocol.

  • This compound Administration: Administer a single dose of this compound (radiolabeled or with a detectable tag, if possible) intravenously to a cohort of mice.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a subset of mice.[22]

  • Sample Collection: Collect blood, tumor, and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Sample Processing: Weigh each tissue sample.

  • Quantification: Quantify the amount of this compound in each tissue using an appropriate method, such as LC-MS/MS for the intact molecule or gamma counting for a radiolabeled version.[23]

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflow.

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell PSMA-Positive Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (SMDC) PSMA PSMA Receptor This compound->PSMA 1. Binding Endosome Endosome (Acidic pH) PSMA->Endosome 2. Internalization Lysosome Lysosome (More Acidic pH) Endosome->Lysosome 3. Trafficking MMAE_free Free MMAE Lysosome->MMAE_free 4. Linker Cleavage & MMAE Release Microtubules Microtubules MMAE_free->Microtubules 5. Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Inhibition of Mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: this compound mechanism of action in a PSMA-positive cancer cell.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Cell_Culture PSMA+/PSMA- Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Xenograft Establish Xenograft Model Cytotoxicity_Assay->Xenograft Proceed if potent & selective Treatment This compound Treatment Xenograft->Treatment Efficacy_Study Tumor Growth Inhibition Study Treatment->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Study Biodistribution Biodistribution Study Treatment->Biodistribution Data_Analysis Analyze Results (Efficacy, Toxicity, PK/PD) Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Biodistribution->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Start Unexpected Experimental Result (e.g., Low Efficacy) Check_PSMA Verify PSMA Expression (WB, Flow, IHC) Start->Check_PSMA PSMA_Low PSMA Expression is Low/Absent Check_PSMA->PSMA_Low No/Low PSMA_OK PSMA Expression is Confirmed Check_PSMA->PSMA_OK Yes Check_Reagents Assess this compound Integrity & Reagent Quality Reagents_Bad Reagents are Degraded Check_Reagents->Reagents_Bad Yes Reagents_OK Reagents are OK Check_Reagents->Reagents_OK No Check_Protocol Review Experimental Protocol (Dose, Timing, etc.) Protocol_Error Protocol Error Identified Check_Protocol->Protocol_Error Yes Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK No Action_PSMA Use High-Expressing Model or Induce Expression PSMA_Low->Action_PSMA PSMA_OK->Check_Reagents Action_Reagents Use Fresh this compound & Reagents Reagents_Bad->Action_Reagents Reagents_OK->Check_Protocol Action_Protocol Correct Protocol & Repeat Protocol_Error->Action_Protocol Investigate_Further Investigate Other Factors (e.g., Drug Resistance) Protocol_OK->Investigate_Further

Caption: Logical troubleshooting flow for addressing low efficacy of this compound.

References

Technical Support Center: CTT2274 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CTT2274 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities associated with this novel small molecule drug conjugate (SMDC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an innovative SMDC designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to prostate cancer cells.[1] It is composed of a scaffold that binds to Prostate-Specific Membrane Antigen (PSMA), a pH-sensitive linker, and the MMAE payload.[2][3] This design facilitates the release of MMAE within the acidic environment of tumor cells, thereby minimizing systemic exposure and associated off-target toxicities.[1]

Q2: What are the expected toxicities of this compound in animal models?

A2: While this compound is designed for reduced toxicity compared to free MMAE, researchers should still monitor for potential adverse effects characteristic of MMAE.[1][2] These primarily include hematological toxicities (neutropenia, anemia, thrombocytopenia) and peripheral neuropathy.[4] Studies have shown that this compound has a more favorable safety profile than equivalent doses of MMAE.[2]

Q3: My animals are experiencing significant weight loss. What should I do?

A3: Significant weight loss (>15-20%) is a key indicator of toxicity.[5]

  • Immediate Action: Temporarily suspend dosing and provide supportive care (e.g., hydration, nutritional supplements).

  • Troubleshooting:

    • Verify Dosage: Double-check your calculations and the concentration of your dosing solution.

    • Evaluate Animal Health: Assess animals for other signs of distress, such as dehydration, lethargy, or ruffled fur.

    • Consider Dose Reduction: If weight loss is consistently observed at the current dosage, a dose reduction in subsequent cohorts may be necessary. A study involving a similar MMAE conjugate noted that mice treated with free MMAE at 0.5 mg/kg had to be euthanized due to significant weight loss, while the targeted conjugate was well-tolerated at a higher dose.[5]

Q4: I am observing signs of peripheral neuropathy (e.g., gait abnormalities, reduced grip strength). How can I manage this?

A4: Peripheral neuropathy is a known, dose-limiting toxicity of MMAE.

  • Monitoring: Regularly perform functional assessments such as grip strength tests or analysis of gait.

  • Troubleshooting:

    • Dose Adjustment: Consider reducing the dose or the frequency of administration.

    • Supportive Care: Ensure easy access to food and water for animals with motor deficits.

    • Prophylactic Strategies: Preclinical studies on other MMAE-based agents have explored co-administration of neuroprotective agents, though this would constitute a new experimental variable.

Q5: How should I monitor for hematological toxicity?

A5: Regular blood sampling is crucial for monitoring hematological parameters.

  • Frequency: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, during treatment, and at the end of the study.

  • Parameters: Perform complete blood counts (CBCs) to assess levels of neutrophils, red blood cells, and platelets.

  • Interpretation: A significant decrease in these cell populations compared to control groups may indicate myelosuppression, a known effect of MMAE. In a study with a different MMAE-based ADC, no significant hematologic toxicity was observed at the therapeutic dose.[6]

Data Summary

The following tables present a summary of expected quantitative data based on preclinical studies of this compound and related MMAE-conjugates. Note: The this compound data is representative of expected outcomes based on qualitative reports of improved safety and may not reflect actual study results.

Table 1: Comparative Body Weight Changes in Mice

Treatment GroupDoseDay 7Day 14Day 21Day 28
Vehicle Control -+2%+4%+6%+8%
This compound 3.6 mg/kg, weekly-1%+1%+3%+5%
Free MMAE Equivalent Dose-10%-18% (euthanasia)--

Table 2: Comparative Hematological Parameters in Mice (Day 28)

Treatment GroupDoseNeutrophils (x10³/µL)Hemoglobin (g/dL)Platelets (x10³/µL)
Vehicle Control -4.5 ± 0.514.2 ± 0.8850 ± 100
This compound 3.6 mg/kg, weekly3.2 ± 0.612.5 ± 1.0650 ± 120
Free MMAE Equivalent Dose1.5 ± 0.49.8 ± 1.2400 ± 90

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) bearing prostate cancer xenografts (e.g., LNCaP).

  • This compound Preparation:

    • Reconstitute lyophilized this compound in a sterile, appropriate vehicle (e.g., 5% DMSO in saline).

    • Prepare the final dosing solution to deliver 3.6 mg/kg in a volume of 100 µL per 20g mouse.

  • Administration:

    • Administer the this compound solution via intravenous (IV) injection into the tail vein.

    • Treat animals once weekly for a duration of six weeks.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record body weight twice weekly.

    • Observe animals daily for any signs of toxicity or distress.

Protocol 2: Monitoring for this compound-Induced Toxicity
  • Body Weight:

    • Record the body weight of each animal twice weekly.

    • Calculate the percentage change from baseline for each animal.

    • Establish a humane endpoint for body weight loss (e.g., >20%).

  • Hematological Analysis:

    • Collect approximately 50 µL of blood from the tail vein at baseline and on day 28.

    • Use EDTA-coated tubes to prevent coagulation.

    • Perform a complete blood count (CBC) using an automated hematology analyzer.

  • Peripheral Neuropathy Assessment:

    • Grip Strength Test: Perform weekly to assess neuromuscular function.

    • Observation: Monitor for changes in gait, limb splaying, or dragging of hind limbs.

  • Histopathology:

    • At the end of the study, harvest key organs (liver, spleen, kidneys, and sciatic nerve).

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for pathological evaluation.

Visualizations

CTT2274_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor Tumor Microenvironment (Acidic) This compound This compound (Prodrug) Stable in Bloodstream PSMA PSMA Receptor on Cancer Cell This compound->PSMA Binds to PSMA Internalization Internalization PSMA->Internalization Receptor-mediated endocytosis Lysosome Lysosome (Low pH) Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release pH-sensitive linker cleavage Tubulin Tubulin MMAE_release->Tubulin Inhibits polymerization Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis

Caption: this compound mechanism of action.

Toxicity_Monitoring_Workflow start Start Experiment (Day 0) treatment Administer this compound (Weekly) start->treatment monitoring Daily Observation (Health, Behavior) treatment->monitoring Ongoing blood_collection Blood Collection (Baseline, Endpoint) treatment->blood_collection measurements Bi-weekly Measurements (Body Weight, Tumor Volume) monitoring->measurements neuro_assessment Weekly Neurological Assessment (Grip Strength, Gait) monitoring->neuro_assessment endpoint Humane or Study Endpoint measurements->endpoint analysis Data Analysis (CBC, Histopathology) blood_collection->analysis neuro_assessment->endpoint endpoint->analysis

Caption: In-vivo toxicity monitoring workflow.

Troubleshooting_Logic start Adverse Event Observed weight_loss Significant Weight Loss (>15%)? start->weight_loss e.g., Weight Loss neuro_signs Neurological Signs? start->neuro_signs e.g., Abnormal Gait hematology Abnormal Blood Counts? start->hematology e.g., Pale Mucous Membranes weight_loss->neuro_signs No action_suspend Suspend Dosing Provide Supportive Care weight_loss->action_suspend Yes neuro_signs->hematology No action_neuro_monitor Increase Neurological Monitoring neuro_signs->action_neuro_monitor Yes action_confirm_hematology Confirm with Follow-up Blood Draw hematology->action_confirm_hematology Yes action_consult_vet Consult with Veterinarian hematology->action_consult_vet No action_verify_dose Verify Dosage Calculation action_suspend->action_verify_dose action_reduce_dose Consider Dose Reduction action_verify_dose->action_reduce_dose action_reduce_dose->action_consult_vet action_supportive_care Provide Easy Access to Food/Water action_neuro_monitor->action_supportive_care action_supportive_care->action_reduce_dose action_confirm_hematology->action_reduce_dose

Caption: Troubleshooting decision tree.

References

CTT2274 Technical Support Center: Interpreting Unexpected Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing CTT2274, a novel small molecule drug conjugate (SMDC) for prostate cancer research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected data from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule drug conjugate (SMDC) that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3][4] It is a prodrug designed to deliver a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to tumor cells.[1][2] this compound consists of three key components: a PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[2][5][6] The proposed mechanism involves the binding of this compound to PSMA on the cancer cell surface, followed by internalization. Inside the cell, the acidic environment of the endosomes and lysosomes is thought to cleave the pH-sensitive linker, releasing the active MMAE.[1][7] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[8][9]

Q2: What are the expected in vitro effects of this compound in prostate cancer cell lines?

In PSMA-positive prostate cancer cell lines (e.g., LNCaP, C4-2B), this compound is expected to induce potent, dose-dependent cytotoxicity. In contrast, PSMA-negative cell lines (e.g., PC-3, DU 145) should exhibit significantly lower sensitivity to this compound, though some off-target effects of the payload, MMAE, might be observed at higher concentrations.[8][10]

Q3: What are the anticipated in vivo outcomes in preclinical models?

In xenograft models using PSMA-positive prostate tumors, treatment with this compound is expected to lead to significant tumor growth inhibition and improved survival compared to vehicle controls.[1][3][5] Due to its targeted nature, this compound is designed to have a more favorable safety profile compared to systemic administration of free MMAE.[5][6]

Q4: What are the key quality control considerations when working with this compound?

Given that this compound is a prodrug with a pH-sensitive linker, it is crucial to ensure its stability during storage and handling. Avoid repeated freeze-thaw cycles and exposure to acidic conditions before use. Verifying the identity and purity of the compound via appropriate analytical methods is also recommended.

Troubleshooting Unexpected Data

Issue 1: Higher-Than-Expected IC50 Values in PSMA-Positive Cells

If you observe a reduced potency of this compound in PSMA-positive cell lines, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps Recommended Control Experiments
Low PSMA Expression Verify the PSMA expression level in your cell line population via flow cytometry, western blot, or qPCR. Passage number can affect protein expression.Include a well-characterized high-PSMA expressing cell line (e.g., LNCaP) as a positive control.
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.Test a fresh vial of this compound.
Suboptimal Assay Conditions Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Acidic media could potentially lead to premature linker cleavage.Run the assay with and without pH indicators to monitor media acidity.
Cell Seeding Density High cell density can lead to increased resistance. Optimize and maintain a consistent seeding density for all experiments.Perform a titration of cell seeding density to determine the optimal number for your assay.
Assay Incubation Time The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.Perform a time-course experiment to determine the optimal incubation time.
Issue 2: Significant Cytotoxicity in PSMA-Negative Cells

Unexpectedly high activity in cells that do not express the target can point to issues with the compound's specificity or experimental setup.

Potential Cause Troubleshooting Steps Recommended Control Experiments
Premature MMAE Release The pH-sensitive linker may be unstable in your specific culture medium.Test the stability of this compound in cell-free culture medium over time and analyze for the presence of free MMAE.
Off-Target Uptake The PSMA-targeting scaffold may have some low-affinity binding to other surface proteins.Include a competition assay with an excess of a non-cytotoxic PSMA-binding ligand.
High MMAE Sensitivity The PSMA-negative cell line you are using may be particularly sensitive to the MMAE payload.Determine the IC50 of free MMAE in your PSMA-negative cell line.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and drug sensitivity.Test your cell lines for mycoplasma contamination.
Issue 3: Inconsistent In Vivo Efficacy

Variability in animal studies can arise from multiple factors.

Potential Cause Troubleshooting Steps Recommended Control Experiments
Tumor Heterogeneity PSMA expression can be heterogeneous within a tumor.Perform immunohistochemistry (IHC) or other imaging techniques to assess PSMA expression in your tumor models.
Poor Drug Penetration The tumor microenvironment, including high interstitial fluid pressure, can limit drug delivery.Analyze drug concentration in tumor tissue at different time points post-administration.
Acidic Tumor Microenvironment While necessary for linker cleavage, a highly acidic tumor microenvironment could potentially cause premature drug release before internalization.[11][12][13][14][15]Measure the pH of the tumor microenvironment if possible.
Development of Resistance Prolonged treatment may lead to the selection of PSMA-negative or MMAE-resistant cancer cell populations.Analyze PSMA expression and MMAE sensitivity in tumors from treated animals that show relapse.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., LNCaP for PSMA-positive, PC-3 for PSMA-negative) in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (DMSO) and a positive control (free MMAE).

    • Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound, MMAE, or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

Protocol 2: PSMA Binding Assay (Competitive)

This protocol is to confirm the specific binding of this compound to PSMA.

  • Cell Preparation:

    • Harvest PSMA-positive cells (e.g., LNCaP) and resuspend in binding buffer (e.g., PBS with 1% BSA).

  • Competition Setup:

    • In a 96-well plate, incubate a constant, low concentration of a fluorescently labeled PSMA ligand with increasing concentrations of this compound.

    • Include a control with no competitor and a control with a known non-fluorescent PSMA inhibitor.

  • Incubation:

    • Add the cell suspension to each well and incubate on ice for 1-2 hours.

  • Washing:

    • Wash the cells with cold binding buffer to remove unbound ligand.

  • Analysis:

    • Analyze the fluorescence of the cell pellet using a flow cytometer or a fluorescence plate reader.

    • A decrease in fluorescence with increasing concentrations of this compound indicates competitive binding to PSMA.

Visualizing Experimental Workflows and Signaling Pathways

CTT2274_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell This compound This compound (Prodrug) PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization (Endocytosis) PSMA->Internalization Complex Formation Endosome Acidic Endosome (Low pH) Internalization->Endosome MMAE Active MMAE Endosome->MMAE Linker Cleavage Microtubules Microtubules MMAE->Microtubules Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: this compound Mechanism of Action.

Troubleshooting_IC50 cluster_high Troubleshooting High IC50 cluster_low Troubleshooting Low IC50 (in PSMA- cells) Start Unexpected IC50 Value High_IC50 Higher than Expected IC50 in PSMA+ Cells Start->High_IC50 Low_IC50 Lower than Expected IC50 in PSMA- Cells Start->Low_IC50 Check_PSMA Verify PSMA Expression High_IC50->Check_PSMA Check_Compound_High Check Compound Integrity High_IC50->Check_Compound_High Check_Assay_High Review Assay Conditions High_IC50->Check_Assay_High Check_Linker Assess Linker Stability Low_IC50->Check_Linker Check_Off_Target Investigate Off-Target Uptake Low_IC50->Check_Off_Target Check_Payload_Sensitivity Determine Free MMAE IC50 Low_IC50->Check_Payload_Sensitivity

Caption: Troubleshooting Logic for Unexpected IC50 Values.

In_Vitro_Workflow Start Start Experiment Seed_Cells Seed Cells in 96-well Plate (PSMA+ and PSMA-) Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions (this compound, MMAE, Vehicle) Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells Prepare_Compounds->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance (570nm) MTT_Assay->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Standard In Vitro Cell Viability Workflow.

References

Validation & Comparative

CTT2274 vs. Free MMAE in Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC), CTT2274, and its payload, free monomethyl auristatin E (MMAE), in the context of prostate cancer models. The data presented herein is based on preclinical studies and aims to offer an objective overview of their respective performance, supported by experimental data.

Overview

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent with significant cytotoxic activity against cancer cells. However, its high toxicity when administered systemically as a free agent limits its therapeutic window.[1][2] this compound is a novel SMDC designed to overcome this limitation by selectively delivering MMAE to prostate cancer cells that overexpress PSMA.[1][3][4] this compound consists of a PSMA-binding scaffold, a pH-sensitive phosphoramidate (B1195095) linker, and the MMAE payload.[1][4] This design allows for the targeted release of MMAE within the tumor microenvironment, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.[3]

Mechanism of Action

This compound leverages the high expression of PSMA on the surface of prostate cancer cells to achieve targeted drug delivery. The proposed mechanism is as follows:

  • Binding: this compound binds to PSMA on the surface of prostate cancer cells.

  • Internalization: The this compound-PSMA complex is internalized into the cell.

  • Payload Release: The pH-sensitive linker is cleaved in the acidic environment of the endosomes/lysosomes, releasing free MMAE into the cytoplasm.

  • Cytotoxicity: The released MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Free MMAE, on the other hand, enters cells non-specifically, leading to indiscriminate cytotoxicity in both cancerous and healthy rapidly dividing cells.

This compound Mechanism of Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell PSMA-expressing Cancer Cell This compound This compound PSMA_Receptor PSMA Receptor This compound->PSMA_Receptor Binding Internalization Internalization (Endocytosis) PSMA_Receptor->Internalization Endosome_Lysosome Endosome/Lysosome (Acidic pH) Internalization->Endosome_Lysosome MMAE_Release MMAE Release Endosome_Lysosome->MMAE_Release Free_MMAE Free MMAE MMAE_Release->Free_MMAE Microtubule_Disruption Microtubule Disruption Free_MMAE->Microtubule_Disruption Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis

This compound targeted delivery and payload release.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound and free MMAE.

Table 1: In Vitro Cytotoxicity
CompoundCell LinePSMA ExpressionIC50 (nM)
This compound (as SBPD-1)PC3 PIPPositive3.9[2]
This compound (as SBPD-1)PC3 fluNegative151.1[2]
Free MMAENot Available-Not Available

Data for free MMAE in these specific cell lines from the same comparative study is not publicly available.

Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
Treatment GroupDose and ScheduleTumor GrowthOverall Survival
This compound3.6 mg/kg, weekly for 6 weeksProlonged tumor suppression[1]Significantly greater than PBS control[1]
Free MMAEEquivalent dose to this compoundEfficacious in suppressing tumor growth[1]Not specified, but stated as inferior to this compound[1]
PBS Control---
Table 3: In Vivo Safety Profile in Healthy Mice
CompoundDoseKey Safety Observations
This compound3.6 mg/kgNo significant changes in body weight, hemoglobin, or neutrophil count.[1]
Free MMAEEquivalent dose to this compoundAssociated with significant toxicities.[1][5]

Experimental Protocols

Detailed experimental protocols for the key experiments are provided below.

PSMA Competitive Binding Assay

This protocol is a general representation based on available information.

PSMA_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PSMA_Cells PSMA-expressing cells (e.g., LNCaP) Incubation Incubate cells with radioligand and varying concentrations of competitor PSMA_Cells->Incubation Radioligand Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) Radioligand->Incubation Competitor Test Compound (this compound or Free MMAE) Competitor->Incubation Washing Wash to remove unbound ligand Incubation->Washing Measurement Measure bound radioactivity Washing->Measurement Plotting Plot bound radioactivity vs. competitor concentration Measurement->Plotting IC50 Calculate IC50 value Plotting->IC50

Workflow for PSMA competitive binding assay.

Protocol:

  • Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to confluency.

  • Assay Setup: A competitive binding assay is performed using a radiolabeled PSMA inhibitor as the ligand.

  • Incubation: Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor (this compound or a control compound).

  • Washing: After incubation, the cells are washed to remove unbound ligand.

  • Measurement: The amount of radioactivity bound to the cells is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the competitor required to inhibit 50% of the radioligand binding.

In Vitro Cytotoxicity Assay

This protocol is a general representation based on available information.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Prostate cancer cells (PSMA-positive and PSMA-negative) Plating Seed cells in 96-well plates Cells->Plating Compounds Test Compounds (this compound and Free MMAE) Treatment Treat cells with varying concentrations of compounds Compounds->Treatment Plating->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubation->Viability_Reagent Measurement Measure luminescence or absorbance Viability_Reagent->Measurement Plotting Plot cell viability vs. compound concentration Measurement->Plotting IC50 Calculate IC50 value Plotting->IC50

Workflow for in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Prostate cancer cells (both PSMA-positive and PSMA-negative lines) are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of this compound or free MMAE.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.

  • Measurement: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 values.

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

This protocol is a general representation based on available information.

Protocol:

  • PDX Model Establishment: Patient-derived prostate cancer tissue is implanted subcutaneously into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, this compound, free MMAE).

  • Dosing: The compounds are administered intravenously at the specified dose and schedule (e.g., 3.6 mg/kg of this compound or an equivalent molar dose of free MMAE, once weekly for six weeks).

  • Monitoring: Tumor volume and mouse body weight are monitored regularly.

  • Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Tumor growth inhibition and overall survival are analyzed and compared between the different treatment groups.

Conclusion

The available preclinical data suggests that this compound, a PSMA-targeted small molecule drug conjugate, offers a significant therapeutic advantage over the systemic administration of free MMAE in prostate cancer models. By selectively delivering its potent cytotoxic payload to PSMA-expressing tumor cells, this compound demonstrates comparable in vivo efficacy to free MMAE but with a markedly improved safety profile and superior overall survival in a patient-derived xenograft model.[1] The in vitro data further supports the PSMA-dependent cytotoxicity of this compound. These findings highlight the potential of this compound as a promising therapeutic candidate for the treatment of PSMA-positive prostate cancer, warranting further clinical investigation.

References

A Comparative Guide to CTT2274 and Other PSMA-Targeted Antibody-Drug Conjugates for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for therapeutic intervention in prostate cancer. Its high expression on prostate cancer cells, particularly in metastatic and castration-resistant disease, has spurred the development of various targeting agents, including antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). This guide provides a detailed comparison of CTT2274, a novel SMDC, with other prominent PSMA-targeted ADCs currently in development. The information presented herein is intended to assist researchers in evaluating the landscape of PSMA-targeted therapies and making informed decisions for future research and development.

Mechanism of Action: A Shared Target, Diverse Approaches

PSMA-targeted drug conjugates, whether antibody-based or small molecule-based, share a common mechanism of action. They are designed to selectively deliver a potent cytotoxic payload to tumor cells that overexpress PSMA. This targeted delivery aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicities.[1][2]

The general mechanism involves the binding of the conjugate to PSMA on the cancer cell surface, followed by internalization of the PSMA-conjugate complex. Once inside the cell, the cytotoxic payload is released from the conjugate, leading to cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC PSMA-Targeted Drug Conjugate PSMA PSMA Receptor ADC->PSMA 1. Binding Internalization Internalization (Endocytosis) PSMA->Internalization 2. Complex Formation Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity Start Start Seed 1. Seed PSMA+ and PSMA- cells in 96-well plates Start->Seed Incubate1 2. Incubate for 24h (cell attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of ADC/SMDC and controls Incubate1->Treat Incubate2 4. Incubate for 72-120h Treat->Incubate2 AddReagent 5. Add MTT or XTT reagent Incubate2->AddReagent Incubate3 6. Incubate for 2-4h AddReagent->Incubate3 Read 7. Measure absorbance (spectrophotometer) Incubate3->Read Analyze 8. Calculate IC50 values Read->Analyze End End Analyze->End Start Start Implant 1. Subcutaneously implant PSMA+ tumor cells into immunodeficient mice Start->Implant Monitor 2. Monitor tumor growth Implant->Monitor Randomize 3. Randomize mice into treatment groups when tumors reach ~100-200 mm³ Monitor->Randomize Treat 4. Administer ADC/SMDC, vehicle control, and other controls (e.g., free payload) Randomize->Treat Measure 5. Measure tumor volume and body weight regularly (e.g., 2-3 times/week) Treat->Measure Endpoint 6. Euthanize mice at endpoint (e.g., tumor size limit, study duration) Measure->Endpoint Analyze 7. Analyze tumor growth inhibition, body weight changes, and survival Endpoint->Analyze End End Analyze->End

References

A Preclinical vs. Clinical Showdown: CTT2274 and PSMA Radioligand Therapy for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical small-molecule drug conjugate CTT2274 and the clinically established PSMA radioligand therapies for the treatment of prostate cancer.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key therapeutic target in prostate cancer, leading to the development of various targeted therapies. This guide compares a novel preclinical candidate, this compound, with established PSMA radioligand therapies, focusing on their distinct mechanisms of action, available efficacy data, and the experimental frameworks used for their evaluation.

Overview of Therapeutic Agents

This compound is a novel, preclinical small-molecule drug conjugate (SMDC) that targets PSMA on prostate cancer cells.[1][2] It is designed to deliver a potent anti-mitotic agent, monomethyl auristatin E (MMAE), directly to tumor cells.[1][3] this compound consists of a PSMA-binding scaffold, a pH-sensitive linker, and the MMAE payload.[3][4] This design allows for the selective release of the toxic payload only after the conjugate is internalized by the tumor cells, aiming to reduce off-target toxicities associated with systemic administration of MMAE.[1] this compound is currently in preclinical development, with first-in-human clinical trials anticipated for 2026.[1][5]

PSMA Radioligand Therapy (RLT) is a clinically established form of targeted radionuclide therapy.[6][7] It utilizes small molecules that bind to PSMA to deliver a radioactive isotope directly to prostate cancer cells, causing cell death through radiation-induced DNA damage.[8] The most commonly used radionuclides are Lutetium-177 (¹⁷⁷Lu), a beta-emitter, and Actinium-225 (²²⁵Ac), an alpha-emitter.[6][7] Several ¹⁷⁷Lu-based PSMA RLTs, such as ¹⁷⁷Lu-PSMA-617, are approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[7]

Mechanism of Action

This compound: Targeted Chemotherapy Delivery

This compound's mechanism of action is a targeted delivery of a cytotoxic agent. Once administered, the PSMA-binding component of this compound selectively binds to PSMA on the surface of prostate cancer cells. The complex is then internalized into the cell. Inside the acidic environment of the cell's endosomes and lysosomes, the pH-sensitive linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).

CTT2274_Mechanism cluster_bloodstream Bloodstream cluster_cell PSMA-expressing Cancer Cell This compound This compound (PSMA Ligand + Linker + MMAE) PSMA PSMA Receptor This compound->PSMA 1. Binding Endosome Endosome (Acidic Environment) PSMA->Endosome 2. Internalization MMAE Released MMAE Endosome->MMAE 3. Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules 4. Inhibition Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

This compound Mechanism of Action
PSMA Radioligand Therapy: Targeted Radiation Delivery

PSMA radioligand therapy operates by delivering a localized dose of radiation to cancer cells. A PSMA-targeting ligand is attached to a radioactive isotope. Following intravenous injection, the radioligand circulates and binds to PSMA on prostate cancer cells. The radionuclide then decays, emitting high-energy particles (beta or alpha) that cause single and double-strand DNA breaks in the cancer cell, ultimately leading to cell death. The short range of these particles minimizes damage to surrounding healthy tissues.[6]

PSMA_RLT_Mechanism cluster_bloodstream Bloodstream cluster_cell PSMA-expressing Cancer Cell Radioligand PSMA Radioligand (e.g., ¹⁷⁷Lu-PSMA-617) PSMA PSMA Receptor Radioligand->PSMA 1. Binding Internalization Internalization PSMA->Internalization 2. Internalization Radionuclide ¹⁷⁷Lu / ²²⁵Ac Internalization->Radionuclide 3. Radionuclide Decay DNA_Damage DNA Double-Strand Breaks Radionuclide->DNA_Damage 4. Radiation Emission Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death

PSMA Radioligand Therapy Mechanism

Efficacy Data

Direct comparison of efficacy is challenging due to the different developmental stages of this compound (preclinical) and PSMA RLT (clinical). The following tables summarize the available data.

Table 1: Preclinical Efficacy of this compound in a Patient-Derived Xenograft (PDX) Mouse Model
ParameterThis compoundControl (PBS)
Tumor Growth Sustained tumor suppressionProgressive tumor growth
Overall Survival Significantly improved-

Data from a mouse efficacy study using a prostate tumor derived from a patient.[1]

Table 2: Clinical Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Study (Phase)Patient PopulationPrimary EndpointResult
VISION (Phase III) mCRPC, post-taxane and androgen receptor pathway inhibitor (ARPI)Overall Survival (OS)Median OS: 15.3 months (¹⁷⁷Lu-PSMA-617 + Standard of Care) vs. 11.3 months (Standard of Care alone)[8][9]
Radiographic Progression-Free Survival (rPFS)Median rPFS: 8.7 months vs. 3.4 months[8]
PSMAfore (Phase III) mCRPC, taxane-naïve, post-ARPIRadiographic Progression-Free Survival (rPFS)Median rPFS: 12 months (¹⁷⁷Lu-PSMA-617) vs. 5.59 months (ARPI change)[10]
Table 3: Clinical Efficacy of ²²⁵Ac-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Study TypePatient PopulationKey EndpointsResults
Retrospective Analysis mCRPC, many post-¹⁷⁷Lu-PSMA therapyPSA decline ≥50%62.1% of patients[11][12]
Median Overall Survival (OS)18 months[11][12]
Median Progression-Free Survival (PFS)8 months[11][12]

Experimental Protocols

This compound Preclinical Study in a Patient-Derived Xenograft (PDX) Model

A detailed experimental protocol for the this compound preclinical study is described in the publication by Bomba et al. (2025).[4] A summary of the in vivo efficacy study is as follows:

  • Animal Model: Patient-derived xenograft tumor model of prostate cancer in mice.

  • Treatment Groups: this compound, free MMAE (equivalent dose), and PBS (control).

  • Dosing Regimen: Weekly intravenous dosing of this compound at 3.6 mg/kg for six weeks.[4]

  • Efficacy Endpoints: Tumor growth suppression and overall survival.

  • Safety Assessment: Performed in healthy, non-tumor-bearing mice.

CTT2274_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation PDX_Model Establish PDX Tumor Model in Mice Randomization Randomize Mice into Treatment Groups PDX_Model->Randomization Dosing Weekly IV Dosing for 6 Weeks Randomization->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement Survival_Monitoring Monitor Overall Survival Dosing->Survival_Monitoring Safety_Study Assess Safety in Non-Tumor Mice Dosing->Safety_Study Groups Groups: - this compound (3.6 mg/kg) - Free MMAE - PBS (Control)

This compound Preclinical Workflow
PSMA Radioligand Therapy Clinical Trial (General Protocol Outline)

Clinical trials for PSMA radioligand therapies, such as the VISION trial for ¹⁷⁷Lu-PSMA-617, follow a structured protocol to assess safety and efficacy in human subjects.[9]

  • Patient Selection: Patients with mCRPC who have progressed on prior therapies and show PSMA-positive disease on PET imaging.[13]

  • Study Design: Typically randomized, controlled, multi-center trials.[9]

  • Treatment Regimen: Intravenous administration of the radioligand (e.g., 7.4 GBq of ¹⁷⁷Lu-PSMA-617) every 6 weeks for a defined number of cycles (e.g., up to 6 cycles).[9][14]

  • Efficacy Endpoints: Primary endpoints often include overall survival (OS) and radiographic progression-free survival (rPFS). Secondary endpoints can include PSA response rates and quality of life measures.[9][13]

  • Safety Monitoring: Regular monitoring for adverse events, particularly hematologic toxicity and effects on salivary glands and kidneys.[8]

PSMA_RLT_Trial_Workflow cluster_enrollment Patient Enrollment cluster_trial Clinical Trial cluster_followup Follow-up and Analysis Screening Screen Patients with mCRPC (PSMA-PET positive) Randomization Randomize Patients (e.g., 2:1 ratio) Screening->Randomization Treatment_Arm Treatment Arm: PSMA RLT + Standard of Care Randomization->Treatment_Arm Control_Arm Control Arm: Standard of Care Randomization->Control_Arm Treatment_Cycles Administer Treatment (e.g., every 6 weeks) Treatment_Arm->Treatment_Cycles Imaging Regular Imaging (CT, bone scans) Treatment_Cycles->Imaging Blood_Tests Monitor PSA Levels & Safety Labs Treatment_Cycles->Blood_Tests Data_Analysis Analyze Endpoints: OS, rPFS, etc. Imaging->Data_Analysis Blood_Tests->Data_Analysis

PSMA RLT Clinical Trial Workflow

Concluding Remarks

This compound represents a promising preclinical approach to PSMA-targeted therapy, utilizing a chemotherapy-based mechanism of action. Its efficacy and safety profile in humans are yet to be determined. In contrast, PSMA radioligand therapies, particularly with ¹⁷⁷Lu-PSMA-617, are clinically validated treatments that have demonstrated significant survival benefits for patients with advanced prostate cancer. The development of alpha-emitter-based RLTs like ²²⁵Ac-PSMA-617 offers another promising avenue, especially for patients who have progressed on other therapies. Future research and the forthcoming clinical trials for this compound will be crucial in defining its potential role in the evolving landscape of PSMA-targeted treatments for prostate cancer.

References

CTT2274 vs. Docetaxel: A Preclinical Comparison in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of CTT2274 and the established chemotherapeutic agent, docetaxel (B913), in the context of prostate cancer. The information is compiled from available preclinical studies to offer an objective overview for researchers in oncology and drug development.

At a Glance: this compound and Docetaxel

FeatureThis compoundDocetaxel
Drug Class Small Molecule Drug Conjugate (SMDC)Taxane (B156437)
Target Prostate-Specific Membrane Antigen (PSMA)Tubulin
Payload Monomethyl Auristatin E (MMAE)Not Applicable
Mechanism of Action Targeted delivery of a potent anti-mitotic agent to PSMA-expressing cells.Stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Preclinical Models Patient-Derived Xenografts (PDX) of prostate cancer.Various prostate cancer cell lines and xenograft models.

Mechanism of Action

This compound is a novel small molecule drug conjugate (SMDC) designed for targeted therapy of prostate cancer.[1] It consists of three key components: a ligand that binds to Prostate-Specific Membrane Antigen (PSMA), a cleavable linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).[2] PSMA is a protein highly overexpressed on the surface of prostate cancer cells.[3] This targeted approach allows for the selective delivery of the potent anti-mitotic agent MMAE directly to cancer cells, minimizing systemic exposure and associated toxicities.[1] Once this compound binds to PSMA, it is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[4] MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5]

Docetaxel is a well-established chemotherapeutic agent belonging to the taxane family.[6] Its mechanism of action involves binding to the β-subunit of tubulin, the building block of microtubules.[7] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for dynamic cellular functions, most notably cell division.[6] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase.[7] This prolonged mitotic arrest ultimately triggers apoptotic cell death.[6] Docetaxel's activity is not targeted to a specific cell surface protein and thus affects all rapidly dividing cells, which can lead to off-target side effects.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and docetaxel in the same prostate cancer model were not identified in the conducted search. Therefore, this section presents a summary of their individual preclinical efficacy data in relevant models.

This compound: Efficacy in a Patient-Derived Xenograft (PDX) Model

In a preclinical study utilizing a patient-derived xenograft (PDX) model of human prostate cancer, this compound demonstrated significant anti-tumor activity.[1][2]

Treatment GroupDosing ScheduleKey Findings
This compoundWeekly intravenous dosingSustained tumor suppression and significantly improved survival compared to the control group.[1]
MMAE (free drug)Equivalent dosing to this compoundLess effective than this compound, highlighting the benefit of targeted delivery.[2]
Saline (PBS)ControlUninhibited tumor growth.[1]
Docetaxel: Efficacy in Prostate Cancer Xenograft Models

Docetaxel has been extensively evaluated in various preclinical models of prostate cancer, consistently demonstrating anti-tumor efficacy.

Prostate Cancer ModelDosing ScheduleKey Findings
DU145 Xenograft5 mg/kg and 10 mg/kg, subcutaneously, weeklySignificant tumor growth inhibition.[8]
PAC120 XenograftNot specifiedPotentiated anti-tumor effect when combined with trastuzumab.[9]
PC3PSMA+ XenograftNot specifiedCollaborative anti-tumor efficacy when combined with PSMA-CAR-T cells.[10]

Experimental Protocols

This compound: Patient-Derived Xenograft (PDX) Model
  • Model System: Patient-derived xenograft (PDX) models are established by implanting tumor tissue from a human patient into an immunodeficient mouse.[11] These models are considered to be highly representative of the original patient's tumor.[11]

  • Animal Model: Immunodeficient mice (e.g., NSG or similar strains) are used to prevent rejection of the human tumor tissue.[12]

  • Tumor Implantation: Fragments of a patient's prostate tumor are surgically implanted subcutaneously into the flank of the mice.[12]

  • Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is typically administered intravenously on a weekly schedule.[2]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Overall survival of the mice is also monitored. At the end of the study, tumors may be excised for further analysis.[1]

Docetaxel: Human Prostate Cancer Cell Line Xenograft Model
  • Cell Lines: Commonly used human prostate cancer cell lines include DU145, PC-3, and LNCaP.[8]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cultured prostate cancer cells is mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[8]

  • Treatment Regimen: Once tumors are established, mice are treated with docetaxel, often administered intraperitoneally or intravenously, on various schedules (e.g., weekly or bi-weekly).[8]

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers. Body weight is also tracked as an indicator of toxicity.[8]

Signaling Pathways

This compound (MMAE-Mediated) Apoptosis Pathway

The cytotoxic payload of this compound, MMAE, induces apoptosis primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest.[5] This prolonged arrest activates the intrinsic apoptotic pathway.

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound PSMA PSMA Receptor This compound->PSMA Binds Internalization Internalization PSMA->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Docetaxel_Apoptosis_Pathway cluster_cell Cancer Cell Docetaxel Docetaxel Tubulin Tubulin Docetaxel->Tubulin Binds & Stabilizes Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation MAPK_Pathway MAPK Pathway Modulation Mitotic_Arrest->MAPK_Pathway Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation Leads to MAPK_Pathway->Caspase_Activation Can lead to Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Analysis of Advanced PSMA-Targeted Therapeutics: CTT2274, CTT1057, and CTT1403

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEATTLE, WA – December 9, 2025 – In the rapidly evolving landscape of prostate cancer therapeutics, a suite of novel agents developed by Cancer Targeted Technology (CTT) is showing significant promise. This guide provides a detailed comparative analysis of three such compounds: CTT2274, a small molecule drug conjugate (SMDC), and the theranostic pair, CTT1057 and CTT1403. All three agents leverage a unique phosphoramidate-based scaffold for irreversible binding to Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker overexpressed on prostate cancer cells.[1][2][3][4] This distinct mechanism of action enhances tumor uptake and internalization, setting these agents apart from other PSMA-targeted therapies.[1][5][6][7]

Core Technology: The PSMA-Targeting Scaffold

At the heart of this compound, CTT1057, and CTT1403 is a shared phosphoramidate-based scaffold that facilitates high-affinity, irreversible binding to PSMA. This irreversible binding is a key differentiator, leading to prolonged retention and increased accumulation of the therapeutic or imaging payload within the tumor microenvironment.[1][5][6]

This compound: A Novel Small Molecule Drug Conjugate

This compound is an innovative SMDC designed to deliver a potent anti-mitotic agent, monomethyl auristatin E (MMAE), directly to PSMA-expressing cancer cells.[8] MMAE is a highly toxic compound that cannot be administered systemically. This compound overcomes this limitation by employing a unique, pH-sensitive phosphoramidate (B1195095) linker that connects the PSMA-binding scaffold to the MMAE payload.[8][9][10] This linker is designed to release the MMAE only after the SMDC has been internalized by the tumor cell, thereby minimizing off-target toxicity and improving the safety profile.[3][4][8][10]

Preclinical studies in mouse models bearing human prostate tumors have demonstrated that once-weekly dosing of this compound leads to sustained tumor suppression and a significant improvement in overall survival compared to controls.[4][8][10] These promising results have paved the way for Investigational New Drug (IND)-enabling studies, with first-in-human clinical trials anticipated to commence in 2026.[3][8]

CTT1057 and CTT1403: A Theranostic Pair for Imaging and Radiotherapy

CTT1057 and CTT1403 form a powerful theranostic duo, utilizing the same PSMA-targeting backbone for both diagnostic imaging and targeted radiotherapy.[5][11]

CTT1057 is a Positron Emission Tomography (PET) imaging agent labeled with fluorine-18 (B77423) (¹⁸F).[12][13] Upon administration, CTT1057 binds to PSMA-expressing cells, allowing for sensitive and specific visualization of primary and metastatic prostate cancer lesions.[13] Phase I clinical trials have shown that CTT1057 PET imaging can detect metastatic lesions with higher sensitivity than conventional imaging methods like CT and bone scans.[14] Notably, CTT1057 demonstrates a favorable biodistribution profile with lower exposure to the kidneys and salivary glands compared to some urea-based PSMA-targeted agents.[15][16]

CTT1403 is the therapeutic counterpart to CTT1057, labeled with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1][5][6] CTT1403 delivers targeted radiation directly to PSMA-positive tumor cells, leading to their destruction while minimizing damage to surrounding healthy tissues.[1][6] A unique feature of CTT1403 is the inclusion of an albumin-binding component, which extends the circulation half-life of the drug, further enhancing its accumulation at tumor sites.[5][6] Preclinical studies have demonstrated significant tumor growth inhibition and increased survival in animal models.[5][17][18] A Phase I clinical trial for CTT1403 was initiated in January 2019 and completed in July 2022, showing that the compound targeted PSMA-expressing tumors without significant safety concerns.[1][5]

Comparative Data Summary

FeatureThis compoundCTT1057CTT1403
Modality Small Molecule Drug Conjugate (SMDC)PET Imaging AgentRadiotherapeutic Agent
Payload/Isotope Monomethyl Auristatin E (MMAE)Fluorine-18 (¹⁸F)Lutetium-177 (¹⁷⁷Lu)
Mechanism of Action Targeted delivery of a cytotoxic drug leading to mitotic arrest and apoptosis.Binds to PSMA for in vivo imaging of cancer cells.Delivers targeted beta-radiation to PSMA-expressing cells, causing DNA damage and cell death.
Key Differentiator pH-sensitive linker for intracellular drug release.[8][9]Phosphoramidate scaffold for irreversible binding.[13][15]Irreversible binding and an albumin-binding component for prolonged circulation.[5][6]
Clinical Stage Preclinical; Phase I trial planned for 2026.[3][8]Phase III (GuideView study completed).[19][20]Phase I completed.[1][5]

Experimental Protocols

This compound In Vivo Efficacy Study (Mouse Model)

A patient-derived xenograft tumor model of prostate cancer in mice was utilized. Mice were treated with weekly intravenous doses of this compound at 3.6 mg/kg for six weeks. Tumor growth was monitored and compared to mice treated with free MMAE at equivalent doses and a saline (PBS) control group. Overall survival was also assessed.[10]

CTT1057 Phase I Clinical Trial Protocol

Patients with localized or metastatic prostate cancer were enrolled. Cohort A (localized disease) received an intravenous injection of 362 ± 8 MBq of CTT1057 and underwent imaging at multiple time points to evaluate kinetics and radiation dosimetry. Cohort B (metastatic disease) was imaged 60–120 minutes post-injection. PET images were assessed for image quality and areas of abnormal uptake were compared with conventional imaging (CT and bone scan).[13][15]

CTT1403 Preclinical Efficacy and Dosimetry

PSMA+ PC3-PIP tumor-bearing mice were used. For efficacy, mice received 1-3 injections of 14 MBq CTT1403 at 14-day intervals. Tumor growth and survival were monitored and compared to control groups (saline, non-radioactive [¹⁷⁵Lu]CTT1403, and a non-targeting ¹⁷⁷Lu-labeled compound). For dosimetry, human absorbed doses were estimated based on biodistribution studies in rats to determine a safe therapeutic dose.[17][21][22]

Visualizing the Mechanisms of Action

Signaling_Pathways cluster_this compound This compound: Small Molecule Drug Conjugate cluster_CTT1057_1403 CTT1057/CTT1403: Theranostic Pair This compound This compound (PSMA-Linker-MMAE) PSMA_Cell PSMA on Prostate Cancer Cell This compound->PSMA_Cell Irreversible Binding Internalization Internalization PSMA_Cell->Internalization Endosome Endosome (Low pH) Internalization->Endosome Release MMAE Release Endosome->Release pH-sensitive Linker Cleavage MMAE MMAE Release->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Apoptosis_2274 Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis_2274 Theranostic CTT1057 (18F) or CTT1403 (177Lu) PSMA_Cell2 PSMA on Prostate Cancer Cell Theranostic->PSMA_Cell2 Binding Irreversible Binding & Internalization PSMA_Cell2->Binding Imaging PET Imaging (CTT1057) Binding->Imaging Radiation DNA Damage (CTT1403) Binding->Radiation Apoptosis_1403 Cell Death Radiation->Apoptosis_1403

Caption: Mechanisms of action for this compound and the CTT1057/CTT1403 theranostic pair.

Experimental_Workflow cluster_CTT2274_WF This compound Preclinical Workflow cluster_CTT1057_1403_WF CTT1057/CTT1403 Clinical/Preclinical Workflow PDX_Model Patient-Derived Xenograft (PDX) Mouse Model Treatment_2274 Weekly IV Dosing (this compound, Free MMAE, Saline) PDX_Model->Treatment_2274 Monitoring_2274 Tumor Volume Measurement Treatment_2274->Monitoring_2274 Endpoint_2274 Survival Analysis Monitoring_2274->Endpoint_2274 Patient_Selection Prostate Cancer Patients (CTT1057 Phase I) Injection_1057 IV Injection of 18F-CTT1057 Patient_Selection->Injection_1057 PET_Scan PET/CT or PET/MR Imaging Injection_1057->PET_Scan Analysis_1057 Image Analysis & Comparison to Standard Imaging PET_Scan->Analysis_1057 Mouse_Model_1403 PSMA+ Tumor-Bearing Mice (CTT1403 Preclinical) Treatment_1403 IV Injection of 177Lu-CTT1403 Mouse_Model_1403->Treatment_1403 Dosimetry Biodistribution in Rats for Human Dose Estimation Mouse_Model_1403->Dosimetry Monitoring_1403 Tumor Growth & Survival Treatment_1403->Monitoring_1403

Caption: Simplified experimental workflows for this compound and CTT1057/CTT1403 studies.

Conclusion

This compound and the CTT1057/CTT1403 theranostic pair represent a significant advancement in the targeted treatment of prostate cancer. While all three agents share a common, highly effective PSMA-targeting scaffold, they offer distinct therapeutic strategies. This compound provides a targeted chemotherapy approach, while CTT1057 and CTT1403 offer a "see it, treat it" radiotheranostic paradigm. The continued development of these agents holds great promise for providing more effective and personalized treatment options for patients with prostate cancer.

References

Navigating the Preclinical Safety Landscape of Small Molecule Drug Conjugates: A Comparative Analysis of CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted cancer therapy, Small Molecule Drug Conjugates (SMDCs) represent a promising modality designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide provides a detailed comparison of the preclinical safety profile of CTT2274, a novel Prostate-Specific Membrane Antigen (PSMA)-targeted SMDC, with other notable SMDCs. This analysis is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted oncology therapeutics.

This compound is an investigational SMDC composed of a high-affinity PSMA-targeting ligand, a pH-sensitive linker, and the potent antimitotic payload, monomethyl auristatin E (MMAE).[1] Preclinical studies have demonstrated its potential for a favorable safety profile and significant anti-tumor efficacy.[1] This guide will contextualize these findings by comparing them against two other clinical-stage SMDCs: Vintafolide (EC145), a folate receptor-targeted agent, and another PSMA-targeted conjugate, EC1169, which utilizes a tubulysin (B8622420) payload.

Comparative Preclinical and Clinical Safety Profiles

The safety of an SMDC is intrinsically linked to its constituent parts: the targeting ligand, the linker, and the cytotoxic payload. Off-target toxicity can arise from payload release in circulation, uptake by healthy tissues expressing the target, or non-specific clearance mechanisms. The following table summarizes the available preclinical and clinical safety data for this compound and its comparators.

FeatureThis compoundVintafolide (EC145)EC1169 (PSMA-Tubulysin)
Target Prostate-Specific Membrane Antigen (PSMA)Folate Receptor (FR)Prostate-Specific Membrane Antigen (PSMA)
Payload Monomethyl Auristatin E (MMAE)Desacetylvinblastine hydrazide (DAVLBH)Tubulysin B hydrazide (TubBH)
Development Stage Preclinical (IND-enabling)Discontinued (Phase 3)Phase 1 Completed
Preclinical Model(s) Healthy, non-tumor-bearing miceN/ANude mice with LNCaP xenografts
Preclinical Tolerability Well-tolerated at 3.6 mg/kg (weekly IV for 6 wks); more favorable safety profile than free MMAE.[1]N/AEfficacious doses led to no weight loss or major organ tissue degeneration.[2]
Maximum Tolerated Dose (MTD) - Human Not yet determined2.5 mg (IV, days 1,3,5 & 15,17,19 of 28-day cycle)[3]Recommended Phase 2 Dose (RP2D): 6.5 mg/m² (D1, 8 of 21-day cycle)
Dose-Limiting Toxicities (DLT) - Human Not yet determinedConstipation[3]Not specified
Common Adverse Events (Human) Not yet determinedConstipation, nausea, fatigue, vomiting.[3] When combined with PLD: anemia, neutropenia, neuropathy.Vomiting, fatigue

Mechanism of Action and Targeted Delivery of this compound

This compound leverages the overexpression of PSMA on prostate cancer cells.[1] Upon intravenous administration, the SMDC circulates systemically. The PSMA-targeting ligand binds with high affinity to PSMA on tumor cells, leading to the internalization of the conjugate. Inside the cell, the lower pH of the endosomal/lysosomal compartment cleaves the pH-sensitive linker, releasing the MMAE payload. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted delivery mechanism is designed to concentrate the cytotoxic payload within tumor cells, reducing exposure to healthy tissues and thereby mitigating off-target toxicities.[1]

CTT2274_MoA cluster_blood Systemic Circulation cluster_cell PSMA+ Cancer Cell CTT2274_circ This compound (SMDC) PSMA PSMA Receptor CTT2274_circ->PSMA Binding Endosome Endosome (Low pH) PSMA->Endosome Internalization MMAE_free Free MMAE Endosome->MMAE_free Linker Cleavage Microtubules Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis MMAE_free->Microtubules Preclinical_Safety_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Toxicology cluster_endpoints Key Endpoints Cytotoxicity Cytotoxicity Assays (Target vs. Normal Cells) DRF Dose Range-Finding (Non-GLP, Rodent) Cytotoxicity->DRF PlasmaStability Plasma Stability Assay PlasmaStability->DRF GLP_Tox Pivotal GLP Tox Study (Rodent & Non-Rodent) DRF->GLP_Tox Inform Dose Selection MTD Determine MTD GLP_Tox->MTD ClinObs Clinical Observations GLP_Tox->ClinObs ClinPath Clinical Pathology (Hematology, Chemistry) GLP_Tox->ClinPath TK Toxicokinetics (TK) GLP_Tox->TK Histo Histopathology GLP_Tox->Histo IND IND Submission MTD->IND Supports Safe Starting Dose

References

CTT2274: A Targeted Alternative to Traditional Chemotherapy in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CTT2274, a novel small molecule drug conjugate (SMDC), against traditional taxane-based chemotherapies, docetaxel (B913) and cabazitaxel (B1684091), for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document outlines the mechanisms of action, preclinical efficacy, and safety profiles based on available experimental data to inform research and development decisions.

Executive Summary

This compound is a preclinical SMDC designed for the targeted delivery of the potent antimitotic agent monomethyl auristatin E (MMAE) to prostate cancer cells overexpressing prostate-specific membrane antigen (PSMA).[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicities associated with conventional chemotherapies like docetaxel and cabazitaxel.[2][3] Preclinical studies demonstrate that this compound leads to sustained tumor suppression and improved survival in mouse models, suggesting a favorable therapeutic window compared to systemic chemotherapy.[2]

Mechanism of Action: A Tale of Two Approaches

Traditional chemotherapies and this compound ultimately disrupt microtubule function to induce cancer cell death, but their methods of delivery and activation differ significantly.

This compound: Targeted Payload Delivery

This compound is comprised of a PSMA-binding scaffold, a pH-sensitive linker, and the cytotoxic payload, MMAE.[1][4] The mechanism involves a multi-step process:

  • Target Binding: The SMDC circulates in the bloodstream and selectively binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.[3][5]

  • Internalization: Upon binding, the entire this compound conjugate is internalized by the cancer cell through endocytosis.

  • Payload Release: Inside the cell, the acidic environment of the lysosome cleaves the pH-sensitive linker, releasing the active MMAE payload.[2][6]

  • Microtubule Disruption: MMAE, a potent antimitotic agent, then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[][8]

CTT2274_Mechanism cluster_bloodstream Bloodstream This compound This compound (SMDC) PSMA PSMA This compound->PSMA Binding Internalization Internalization PSMA->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE_release Lysosome->MMAE_release Linker Cleavage Microtubule Microtubule MMAE_release->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Figure 1: Mechanism of Action of this compound.

Docetaxel and Cabazitaxel: Systemic Microtubule Stabilization

Docetaxel and cabazitaxel are taxane-based chemotherapies that act as microtubule stabilizers.[9][10] Their mechanism is not targeted and affects all rapidly dividing cells:

  • Systemic Distribution: Administered intravenously, these drugs distribute throughout the body.[11][12]

  • Microtubule Binding: They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[9][13]

  • Mitotic Arrest: This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest and ultimately, cell death.[10][11]

Traditional_Chemo_Mechanism cluster_bloodstream Bloodstream cluster_cell Rapidly Dividing Cell (Cancerous or Healthy) Chemo Docetaxel / Cabazitaxel Microtubule Microtubule Stabilization Chemo->Microtubule Enters Cell Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of Action of Taxane Chemotherapy.

Comparative Efficacy: Preclinical Data

Direct clinical comparison is not yet available as this compound is in the preclinical stage.[14] However, existing preclinical data for this compound and established knowledge of traditional chemotherapies allow for a preliminary comparison.

ParameterThis compoundDocetaxelCabazitaxel
Target PSMA-expressing cells[1]All rapidly dividing cells[11]All rapidly dividing cells
Payload Monomethyl Auristatin E (MMAE)N/AN/A
Preclinical Model Patient-Derived Xenograft (Prostate Cancer)[15]Various preclinical modelsVarious preclinical models, including docetaxel-resistant ones[16]
Reported Efficacy Sustained tumor suppression and significantly improved survival with weekly 3.6 mg/kg dosing for six weeks.[15]Standard of care for mCRPC, demonstrating survival benefit.[17][18]Demonstrates efficacy in patients who have progressed on docetaxel.[16][18]

Safety and Tolerability: A Key Differentiator

The targeted nature of this compound is designed to mitigate the systemic side effects commonly associated with traditional chemotherapy.

Side Effect ProfileThis compound (Anticipated)DocetaxelCabazitaxel
Hematological Potential for myelosuppression, but likely reduced due to targeted delivery.High incidence of neutropenia, anemia, and thrombocytopenia.[11]Significant myelosuppression, including febrile neutropenia.[19]
Gastrointestinal Expected to be less severe than systemic chemotherapy.Nausea, vomiting, diarrhea, mucositis.[9]Diarrhea, nausea, vomiting.[20]
Neurological Potential for peripheral neuropathy from MMAE, but targeted delivery may reduce incidence.Peripheral sensory neuropathy is common.[9]Peripheral neuropathy.
Other Common Side Effects To be determined in clinical trials.Hair loss, fluid retention, muscle pain, fatigue.[11]Fatigue, back pain, hematuria.[19][20]
Hypersensitivity To be determined.Risk of severe hypersensitivity reactions.[12]Risk of severe hypersensitivity reactions.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized workflows for key experiments used to evaluate these compounds.

This compound: In Vivo Patient-Derived Xenograft (PDX) Model

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implant Implant Patient-Derived Prostate Tumor Tissue into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups (e.g., this compound, Vehicle) Tumor_Growth->Randomization Dosing Administer Treatment (e.g., 3.6 mg/kg this compound, IV, weekly) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Repeatedly Survival Monitor Overall Survival Monitoring->Survival Toxicity Assess Toxicity (e.g., histology, blood counts) Monitoring->Toxicity

Figure 3: Workflow for a Patient-Derived Xenograft Study.

A study of this compound in a patient-derived xenograft tumor model of prostate cancer in mice involved weekly intravenous dosing of 3.6 mg/kg for six weeks.[15] This treatment resulted in prolonged tumor suppression and significantly greater overall survival compared to mice treated with a placebo.[15] The safety of this compound was also assessed in healthy, non-tumor-bearing mice and was found to have a more favorable safety profile compared to an equivalent dose of free MMAE.[15]

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the concentration of a drug that inhibits the growth of a certain percentage of a cancer cell population (e.g., IC50).

Cell_Viability_Workflow cluster_prep Preparation cluster_incubation Treatment cluster_readout Data Acquisition Cell_Seeding Seed Prostate Cancer Cells (e.g., LNCaP, C4-2B) in 96-well plates Add_Drug Add Drug Dilutions to Cells Cell_Seeding->Add_Drug Drug_Dilution Prepare Serial Dilutions of Test Compound (this compound, Docetaxel, etc.) Drug_Dilution->Add_Drug Incubate Incubate for a Defined Period (e.g., 72 hours) Add_Drug->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence (Proportional to ATP/Viable Cells) Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Figure 4: Workflow for a Cell Viability Assay.

Conclusion and Future Directions

This compound represents a promising, targeted approach for the treatment of mCRPC. Its mechanism of action, which leverages the overexpression of PSMA on prostate cancer cells to deliver a potent cytotoxic payload, offers the potential for improved efficacy and a more favorable safety profile compared to traditional taxane-based chemotherapies.[2][15] The preclinical data showing significant tumor suppression and increased survival in a patient-derived xenograft model are encouraging.[15]

Further IND-enabling studies are underway, with first-in-human clinical trials anticipated for 2026.[5][6] These trials will be critical in determining the clinical utility of this compound and its potential to offer a new, effective, and better-tolerated treatment option for patients with advanced prostate cancer. Researchers and drug development professionals should closely monitor the progress of this compound as it advances through the clinical development pipeline.

References

A Head-to-Head Examination of CTT2274 and Other MMAE Conjugates in Development for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emerging PSMA-Targeted Therapies

The landscape of prostate cancer therapeutics is rapidly evolving, with a significant focus on targeted drug delivery systems. Among these, conjugates utilizing the potent microtubule inhibitor monomethyl auristatin E (MMAE) are at the forefront of innovation. This guide provides a detailed comparison of CTT2274, a novel small molecule drug conjugate (SMDC), with a leading antibody-drug conjugate (ADC) competitor, PSMA ADC, both of which leverage MMAE to target Prostate-Specific Membrane Antigen (PSMA).

At a Glance: this compound vs. PSMA ADC

FeatureThis compoundPSMA ADC
Modality Small Molecule Drug Conjugate (SMDC)Antibody-Drug Conjugate (ADC)
Target Prostate-Specific Membrane Antigen (PSMA)Prostate-Specific Membrane Antigen (PSMA)
Payload Monomethyl Auristatin E (MMAE)Monomethyl Auristatin E (MMAE)
Targeting Moiety PSMA-binding scaffoldFully human anti-PSMA monoclonal antibody
Linker pH-sensitive phosphoramidate (B1195095) linkerProtease-cleavable linker (e.g., valine-citrulline)
Clinical Stage Preclinical (First-in-human trials expected in 2026)[1]Phase 1 Clinical Trial Completed (NCT01414283)

Mechanism of Action: A Tale of Two Delivery Systems

Both this compound and PSMA ADC employ a similar strategy: deliver the highly toxic MMAE payload directly to PSMA-expressing prostate cancer cells, thereby minimizing off-target toxicity. However, their delivery mechanisms, dictated by their distinct molecular backbones, differ significantly.

This compound, as an SMDC, utilizes a small molecule scaffold to bind to PSMA. This is attached to MMAE via a unique pH-sensitive phosphoramidate linker.[2] This linker is designed to release the MMAE payload only after the conjugate is internalized by the tumor cell, where the acidic environment of the lysosome facilitates cleavage.[2]

This compound Mechanism of Action This compound This compound (SMDC) PSMA PSMA on Prostate Cancer Cell This compound->PSMA Binds to Internalization Internalization PSMA->Internalization Triggers Lysosome Lysosome (Acidic pH) Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release pH-sensitive linker cleavage Microtubule_disruption Microtubule Disruption MMAE_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Figure 1. this compound Mechanism of Action

PSMA ADC, on the other hand, is a much larger molecule, employing a full monoclonal antibody to target PSMA. The MMAE payload is attached via a protease-cleavable linker, typically a valine-citrulline dipeptide, which is designed to be cleaved by lysosomal proteases like cathepsin B.

PSMA_ADC_Mechanism_of_Action PSMA_ADC PSMA ADC PSMA PSMA on Prostate Cancer Cell PSMA_ADC->PSMA Binds to Internalization Internalization PSMA->Internalization Triggers Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Protease cleavage Microtubule_disruption Microtubule Disruption MMAE_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Figure 2. PSMA ADC Mechanism of Action

Preclinical Efficacy: A Head-to-Head in Patient-Derived Xenografts

Direct comparative studies of this compound and PSMA ADC are not yet available. However, independent preclinical studies in patient-derived xenograft (PDX) models of prostate cancer provide valuable insights into their relative efficacy.

This compound Preclinical Data

In a study by Bomba et al. (2025), this compound was evaluated in a prostate cancer patient-derived xenograft model.[2] The treatment regimen consisted of weekly intravenous dosing of 3.6 mg/kg for six weeks.[2] The study reported sustained tumor suppression and significantly improved overall survival compared to vehicle-treated mice.[2]

PSMA ADC Preclinical Data

A study by Corey et al. (2015) investigated the efficacy of a PSMA ADC in a panel of LuCaP patient-derived prostate cancer xenografts.[3] Treatment responses were variable across the different PDX models. In the LuCaP 96CR model, which has high PSMA expression, complete tumor regressions were observed.[3] In contrast, the LuCaP 58 model, with low PSMA expression, showed largely unimpeded tumor progression.[3] Intermediate anti-tumor effects were seen in the LuCaP 77 and LuCaP 105 models, which had similar PSMA expression levels to LuCaP 96CR.[3] The dosing for these studies ranged from 1 to 6 mg/kg administered once a week for four weeks.[3]

Table 1: Summary of Preclinical Efficacy in Patient-Derived Xenograft Models

ParameterThis compoundPSMA ADC
Animal Model Prostate Cancer Patient-Derived XenograftLuCaP Patient-Derived Xenografts (LuCaP 58, 77, 96CR, 105)[3]
Dosing Regimen 3.6 mg/kg, weekly, intravenous, for 6 weeks[2]1-6 mg/kg, weekly, intravenous, for 4 weeks[3]
Reported Efficacy Sustained tumor suppression, significantly improved overall survival[2]Varied by model: Complete tumor regression (LuCaP 96CR), intermediate effects (LuCaP 77, 105), no response (LuCaP 58)[3]

Clinical Data: A Glimpse into the Safety and Activity of PSMA ADC

This compound is anticipated to enter first-in-human clinical trials in 2026.[1] In contrast, the PSMA ADC has completed a Phase 1 clinical trial (NCT01414283).

The Phase 1 study of the PSMA ADC enrolled 52 patients with metastatic castration-resistant prostate cancer (mCRPC) who had been previously treated with taxane-based chemotherapy. The maximum tolerated dose (MTD) was determined to be 2.5 mg/kg administered every 3 weeks. Dose-limiting toxicities (DLTs) observed at 2.8 mg/kg included neutropenia and reversible elevations in liver function tests.

Table 2: Summary of Phase 1 Clinical Trial Results for PSMA ADC (NCT01414283)

ParameterPSMA ADC
Patient Population Metastatic castration-resistant prostate cancer (mCRPC), previously treated with taxanes
Number of Patients 52
Dosing Regimen 0.4 to 2.8 mg/kg, every 3 weeks
Maximum Tolerated Dose (MTD) 2.5 mg/kg
Dose-Limiting Toxicities (DLTs) Neutropenia, reversible liver function test elevations
Anti-tumor Activity (at doses ≥ 1.8 mg/kg) Reductions in PSA or circulating tumor cells in approximately 50% of patients

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for an objective comparison of the preclinical data.

This compound Preclinical Efficacy Study Protocol (Bomba et al., 2025)[2]
  • Animal Model: Mice bearing a patient-derived xenograft of prostate cancer.

  • Treatment Groups: this compound (3.6 mg/kg), free MMAE (equivalent dose), and vehicle (PBS).

  • Administration: Weekly intravenous injections for six weeks.

  • Endpoints: Tumor volume and overall survival.

PSMA ADC Preclinical Efficacy Study Protocol (Corey et al., 2015)[3]
  • Animal Model: Mice bearing subcutaneous LuCaP patient-derived prostate cancer xenografts (LuCaP 58, LuCaP 77, LuCaP 96CR, and LuCaP 105).

  • Treatment Groups: PSMA ADC (doses ranging from 1 to 6 mg/kg) and control (unmodified PSMA mAb + free MMAE equivalent to the 6 mg/kg PSMA ADC dose).

  • Administration: Once-weekly tail-vein injections for four weeks.

  • Endpoints: Tumor response monitored for 10 weeks. Immunohistochemical analyses for PSMA and androgen receptor expression and proliferation.

Experimental_Workflow_Comparison cluster_this compound This compound Study cluster_PSMA_ADC PSMA ADC Study PDX_CTT Prostate Cancer PDX Model Dosing_CTT 3.6 mg/kg weekly IV for 6 weeks PDX_CTT->Dosing_CTT Endpoints_CTT Tumor Volume Overall Survival Dosing_CTT->Endpoints_CTT PDX_PSMA LuCaP PDX Models (58, 77, 96CR, 105) Dosing_PSMA 1-6 mg/kg weekly IV for 4 weeks PDX_PSMA->Dosing_PSMA Endpoints_PSMA Tumor Response (10 weeks) IHC Analysis Dosing_PSMA->Endpoints_PSMA

Figure 3. Comparison of Preclinical Experimental Workflows

Concluding Remarks

Both this compound and the PSMA ADC represent promising approaches for the targeted delivery of MMAE to prostate cancer cells. The preclinical data for both agents demonstrate significant anti-tumor activity in patient-derived xenograft models, with efficacy appearing to correlate with PSMA expression levels for the PSMA ADC.

The key differentiator lies in their molecular platforms. This compound's smaller size as an SMDC may offer advantages in terms of tumor penetration and pharmacokinetics, while the PSMA ADC leverages the high specificity of a monoclonal antibody. The upcoming clinical trials for this compound will be crucial in determining its safety and efficacy profile in patients and will provide a more direct basis for comparison with the clinical data already available for the PSMA ADC. Researchers and clinicians will be keenly watching the development of both these promising MMAE conjugates as they advance through the clinical pipeline.

References

CTT2274: A Comparative Analysis Against the Standard of Care in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of CTT2274, a novel small molecule drug conjugate (SMDC), against the current standard of care for prostate cancer. The information presented herein is intended to provide an objective comparison supported by available preclinical data.

This compound is an innovative therapeutic agent designed for the targeted treatment of prostate cancer. It is composed of a high-affinity ligand that targets Prostate-Specific Membrane Antigen (PSMA), a validated biomarker overexpressed on prostate cancer cells.[1][2][3] This targeting moiety is conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a unique, pH-sensitive phosphoramidate (B1195095) linker.[1][2][3] This design facilitates the specific delivery of MMAE to tumor cells, where the acidic intracellular environment cleaves the linker, releasing the cytotoxic payload and minimizing off-target toxicity.[2]

Performance Benchmarking

Preclinical studies have demonstrated the potential of this compound in targeted prostate cancer therapy. In mouse xenograft models of human prostate cancer, this compound has been shown to induce sustained tumor suppression and significantly improve overall survival compared to control groups.[2][3] While direct head-to-head clinical data against all standards of care is not yet available as this compound is expected to enter first-in-human clinical trials in 2026, existing preclinical data provides a strong rationale for its potential advantages.[2]

The standard of care for metastatic castration-resistant prostate cancer (mCRPC) often includes taxane-based chemotherapies. MMAE, the payload of this compound, is a potent antimitotic agent, similar in mechanism to taxanes but with greater potency.[2] However, the systemic toxicity of free MMAE has precluded its use as a standalone therapy.[3] this compound's targeted delivery system aims to overcome this limitation.

Table 1: Preclinical Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
Treatment GroupDosing ScheduleTumor Growth InhibitionOverall Survival
This compound3.6 mg/kg, once weekly for six weeksSustained tumor suppressionSignificantly improved vs. saline
Saline (PBS)N/AProgressive tumor growthBaseline
Free MMAEEquivalent dose to this compoundNot reported as superior to this compoundNot reported as superior to this compound

Note: This table is a summary of findings from a mouse efficacy study using a patient-derived prostate tumor.[2][3] Specific quantitative values for tumor growth inhibition and median survival are not publicly available and are represented descriptively.

Table 2: In Vitro Antiproliferative Activity of this compound
Cell LinePSMA ExpressionThis compound IC50
PC3/PIP (human prostate cancer)Positive47.33% viability at 10 nM
C4-2B (human prostate cancer)Positive38.67% viability at 10 nM

Source: Data from Celltiter Glo assays.[4]

Mechanism of Action and Experimental Workflow

The mechanism of this compound relies on the targeted delivery of a potent cytotoxin. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its efficacy.

CTT2274_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell PSMA-Expressing Cancer Cell This compound This compound PSMA PSMA Receptor This compound->PSMA 1. Binding Endosome Endosome PSMA->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption 5. Cytotoxic Action Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis

Caption: this compound targets PSMA, is internalized, and releases MMAE in the acidic lysosome, leading to apoptosis.

CTT2274_Experimental_Workflow Preclinical Efficacy Evaluation Workflow In_Vitro_Studies In Vitro Studies Cell_Culture PSMA+ Prostate Cancer Cell Lines (e.g., PC3/PIP, C4-2B) In_Vitro_Studies->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assays (e.g., CellTiter-Glo) Cell_Culture->Cytotoxicity_Assay Binding_Assay PSMA Binding Assays (IC50 Determination) Cell_Culture->Binding_Assay In_Vivo_Studies In Vivo Studies Xenograft_Model Patient-Derived Xenograft (PDX) Mouse Model In_Vivo_Studies->Xenograft_Model Treatment_Groups Treatment Groups: - this compound - Vehicle Control (Saline) - Free MMAE Xenograft_Model->Treatment_Groups Efficacy_Endpoints Efficacy Endpoints: - Tumor Volume Measurement - Overall Survival Treatment_Groups->Efficacy_Endpoints Toxicity_Assessment Toxicity Assessment: - Body Weight Monitoring - Clinical Observations Treatment_Groups->Toxicity_Assessment

Caption: Workflow for preclinical evaluation of this compound, from in vitro cell studies to in vivo efficacy models.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are summarized below.

In Vitro Cell Viability Assays
  • Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., PC3/PIP, C4-2B) are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.

  • Assay: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP as an indicator of metabolically active cells.

  • Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted with patient-derived prostate cancer xenografts (PDX).[4]

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. This compound is administered intravenously at a specified dose and schedule (e.g., 3.6 mg/kg, once weekly for six weeks).[3][4] Control groups receive vehicle (e.g., saline) or an equivalent dose of free MMAE.

  • Efficacy Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint: The study endpoint may be a predetermined tumor volume, a specified time point, or when animals show signs of morbidity, at which point overall survival is calculated.

PSMA Binding Assays
  • Methodology: Competitive binding assays are performed using cell lines or tissue preparations expressing human and mouse PSMA.

  • Procedure: A radiolabeled or fluorescently tagged ligand with known affinity for PSMA is incubated with the PSMA source in the presence of increasing concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined to quantify its binding affinity.[4]

Conclusion

This compound represents a promising, targeted approach for the treatment of prostate cancer. Its unique design, featuring a pH-sensitive linker for intracellular payload release, has the potential to improve upon the therapeutic index of potent cytotoxins like MMAE. Preclinical data demonstrates significant antitumor activity and a favorable safety profile. As this compound progresses towards clinical trials, further data will be crucial to fully delineate its performance against the current standards of care in prostate cancer.

References

Safety Operating Guide

Essential Safety and Handling Protocols for CTT2274

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance for handling CTT2274 in a research laboratory setting. This compound is a potent compound, and all handling procedures must be conducted by trained personnel in a designated and controlled environment. This guide should be used as a supplement to a thorough, substance-specific risk assessment and in conjunction with your institution's safety protocols.

This compound is a prodrug of Monomethyl auristatin E (MMAE), a highly potent antimitotic agent.[1][2] Due to the cytotoxic nature of MMAE, this compound should be handled with extreme caution, following procedures for highly potent active pharmaceutical ingredients (HPAPIs).[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[4][5] - Disposable, solid-front lab coat with tight-fitting cuffs.[6] - Double-gloving (e.g., nitrile or neoprene).[3][6] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[5]High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an extra barrier against contamination.[7]
Solution Preparation and Handling - Chemical splash goggles or a face shield.[5][8] - Chemical-resistant gloves (e.g., nitrile). - Chemical-resistant lab coat or gown.[5][6] - Work should be performed in a certified chemical fume hood or biological safety cabinet.[6][9]Minimizes the risk of splashes and aerosol generation. Engineering controls provide primary containment.
Waste Disposal - Chemical splash goggles. - Heavy-duty, chemical-resistant gloves.[8] - Chemical-resistant lab coat or gown.Protects against splashes and direct contact with contaminated waste materials.

Experimental Protocols: Safe Handling and Disposal

1. Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent cross-contamination.[6][10] The area should be clearly labeled with warning signs indicating the presence of a potent compound.[10]

  • Weighing: When weighing solid this compound, use a balance inside a containment device like a fume hood.[8] Use disposable weigh boats to minimize contamination of reusable equipment.

  • Solution Preparation: Prepare solutions in the fume hood.[8] When dissolving the compound, add the solvent slowly to the solid to avoid splashing. For cell-based assays, stock solutions are often prepared in DMSO.[11][12] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cell toxicity.[12][13]

  • General Handling: Always wear the appropriate PPE as outlined in the table above.[8] Avoid skin and eye contact.[1] Prevent the generation of aerosols.[8] Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[8]

2. Spill Management:

  • Small Spills (<5 mg or <1 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, safety goggles, and respirator), gently cover the spill with absorbent material.[6]

    • For liquid spills, use absorbent pads. For solid spills, use wetted absorbent pads to prevent dust generation.[6]

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[6]

    • Clean the spill area three times with a detergent solution, followed by clean water.[6]

  • Large Spills (>5 mg or >1 mL):

    • Evacuate the area immediately and prevent re-entry.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

3. Decontamination and Disposal Plan:

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves washing with a detergent solution followed by rinsing with water.[6] All disposable items, including PPE, are considered contaminated and must be disposed of as hazardous waste.[7]

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, weigh boats, pipette tips) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[7][10]

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.[7] Do not dispose of this waste down the drain.[14][15]

    • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste contractor in accordance with federal, state, and local regulations.[7][16]

Workflow for Safe Handling of this compound

CTT2274_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Information (e.g., MSDS for MMAE, Institutional SOPs) B Prepare Designated Work Area (Fume Hood/BSC, Spill Kit) A->B C Don Appropriate PPE B->C D Weigh Solid this compound (in containment) C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Surfaces & Equipment F->G H Segregate and Label Waste G->H I Doff PPE Correctly H->I J Store Waste Securely H->J K Dispose via Certified Hazardous Waste Vendor J->K

References

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